Product packaging for 5-(Chloromethyl)-2-ethoxypyridine(Cat. No.:CAS No. 101990-71-0)

5-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B024689
CAS No.: 101990-71-0
M. Wt: 171.62 g/mol
InChI Key: AVPYKWBMFYRNSF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B024689 5-(Chloromethyl)-2-ethoxypyridine CAS No. 101990-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYKWBMFYRNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441344
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-71-0
Record name 5-(Chloromethyl)-2-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Chloromethyl)-2-ethoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

Introduction

This compound is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position, this compound serves as a versatile building block for the creation of more complex molecules.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 101990-71-0[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
Molecular Weight 171.62 g/mol [1][2]
Appearance Solid[3]
SMILES CCOc1ccc(CCl)cn1[2]
InChI 1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H[3]
InChI Key AVPYKWBMFYRNSF-UHFFFAOYSA-N

Synthesis and Manufacturing

Several synthetic routes have been established for the preparation of this compound, each with distinct advantages and starting materials.

  • Chloromethylation of 2-Ethoxypyridine : This is a direct approach where 2-ethoxypyridine undergoes an electrophilic substitution reaction.[1] Typically, this involves reacting the precursor with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group onto the 5-position of the pyridine ring.[1]

  • Selective Chlorination of 2-Ethoxy-5-methylpyridine : Another strategy involves the direct, selective chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[1] This method often employs chlorine gas in a suitable solvent, requiring careful control of reaction conditions to prevent over-chlorination.[1]

  • Nucleophilic Aromatic Substitution : This route starts with 2-chloro-5-chloromethylpyridine, a key intermediate in the production of neonicotinoid insecticides.[1] The 2-chloro substituent is displaced by sodium ethoxide in a nucleophilic aromatic substitution reaction to yield the final product.[1] This reaction may require elevated temperatures to proceed effectively.[1]

  • From (2-ethoxy-5-pyridinyl)methanol : An alternative synthesis begins with the corresponding hydroxymethyl derivative, (2-ethoxy-5-pyridinyl)methanol. The hydroxyl group is then converted to a chloro group using standard chlorinating agents.[1]

Synthesis_Routes cluster_start Starting Materials cluster_product Product 2-Ethoxypyridine 2-Ethoxypyridine Product This compound 2-Ethoxypyridine->Product Chloromethylation (HCHO, HCl) 2-Ethoxy-5-methylpyridine 2-Ethoxy-5-methylpyridine 2-Ethoxy-5-methylpyridine->Product Selective Chlorination (Cl2) 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine->Product Nucleophilic Substitution (NaOEt) (2-Ethoxy-5-pyridinyl)methanol (2-Ethoxy-5-pyridinyl)methanol (2-Ethoxy-5-pyridinyl)methanol->Product Chlorination

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the chloromethyl group. This group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups onto the pyridine core, making it a key building block in synthetic chemistry.[1]

  • Reaction with Amines : It readily reacts with primary or secondary amines to form the corresponding aminomethylpyridine derivatives.[1]

  • Reaction with Thiols : Thiols can displace the chloride to form thioether linkages, a common strategy in the synthesis of certain pharmaceuticals.[1]

  • Reaction with Alcohols/Alkoxides : Alcohols or alkoxides react to displace the chloride, forming ether linkages.[1]

Beyond substitution, the chloromethyl group can also be transformed through other reactions:

  • Oxidation : The chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.[1]

  • Reduction : The chloromethyl group can be reduced to a methyl group.[1]

Reactivity_Diagram cluster_nucleophiles Nucleophilic Substitution cluster_other Other Transformations cluster_products Products reagent This compound Amine Amines (R₂NH) Thiol Thiols (RSH) Alcohol Alcohols/Alkoxides (ROH/RO⁻) Oxidation Oxidation Reduction Reduction Aminomethylpyridine Aminomethylpyridine Amine->Aminomethylpyridine Forms Thioether Thioether Thiol->Thioether Forms Ether Ether Alcohol->Ether Forms Aldehyde Aldehyde/Carboxylic Acid Oxidation->Aldehyde Yields Methylpyridine Methylpyridine Derivative Reduction->Methylpyridine Yields

Caption: Key reactions of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of chemical compounds. Below is a representative protocol for the synthesis of a related compound, 2-chloro-5-chloromethylpyridine, which illustrates the general techniques applicable to the synthesis of this compound.

Example Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine from (5-chloropyridin-2-yl)methanol

This procedure involves the conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride.

  • Reaction Setup : A solution of (5-chloropyridin-2-yl)methanol (e.g., 2.10 g, 14.6 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[4] The flask is cooled to 0 °C in an ice bath.[4]

  • Addition of Reagents : Thionyl chloride (e.g., 1.60 mL, 21.9 mmol) is added to the cooled solution, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 50 μL).[4]

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 4 hours) to ensure complete conversion.[4]

  • Workup : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[4] The resulting residue is reconstituted in water, ethyl acetate, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[4] The organic layer is separated, washed with saturated sodium chloride solution, dried over a drying agent like magnesium sulfate, filtered, and concentrated.[4]

  • Purification : The crude product is purified by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-chloro-2-(chloromethyl)pyridine.[4]

Experimental_Workflow Start 1. Dissolve Precursor in Solvent (e.g., Dichloromethane) Cool 2. Cool to 0°C Start->Cool AddReagents 3. Add Chlorinating Agent (e.g., Thionyl Chloride + DMF) Cool->AddReagents React 4. Stir at Room Temperature AddReagents->React Concentrate 5. Concentrate in vacuo React->Concentrate Workup 6. Aqueous Workup (Extraction & Neutralization) Concentrate->Workup Purify 7. Purify by Chromatography Workup->Purify End Pure Product Purify->End

Caption: General workflow for synthesis and purification.

Applications in Drug Development and Research

Pyridine and its derivatives are ubiquitous scaffolds in approved drugs, contributing to their biological activity.[5] The specific functionalization of compounds like this compound offers unique advantages for synthetic chemists in drug discovery.

The reactive chloromethyl group serves as a crucial "handle" for chemical modification.[1][5] It enables the straightforward introduction of diverse chemical moieties through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[5] This versatility is essential for exploring structure-activity relationships (SAR) and optimizing the properties of drug candidates, such as potency, selectivity, and pharmacokinetics.[5]

This compound is a valuable intermediate for synthesizing a wide range of therapeutic agents and agrochemicals.[1][6] For instance, the structurally related 2-chloro-5-(chloromethyl)pyridine is a vital intermediate for widely used neonicotinoid insecticides.[1] The ability of the chloromethyl group to alkylate biomolecules like proteins and nucleic acids also makes its derivatives useful as biochemical probes to investigate enzyme activities and cellular pathways.[6]

Safety and Handling

Based on safety data for structurally similar compounds like 2-chloro-5-(chloromethyl)pyridine, appropriate safety precautions are necessary when handling this compound.

  • Hazards : These types of compounds can be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye irritation or damage.[7][8] They may also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE) : It is essential to wear protective gloves, protective clothing, and eye/face protection.[7][9] In cases of inadequate ventilation, a suitable respirator should be worn.[9]

  • Handling : Use only in well-ventilated areas or under a chemical fume hood.[7][9] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[9][10] Do not eat, drink, or smoke when using this product.[7]

  • First Aid :

    • If Swallowed : Call a poison center or doctor immediately. Rinse mouth.[7][9]

    • If on Skin : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][9]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[9][10]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 101990-71-0

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2-ethoxypyridine, a versatile pyridine derivative crucial in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, reactivity, and safety protocols, supported by experimental methodologies and data visualizations.

Core Chemical and Physical Properties

This compound is distinguished by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position of the pyridine ring.[1] This unique structure makes it a valuable synthetic intermediate.[1]

PropertyValueReference
CAS Number 101990-71-0[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₁₀ClNO[1][2][3]
Molecular Weight 171.62 g/mol [1][2][3]
Canonical SMILES CCOC1=CN=C(C=C1)CCl
InChI Key HBJUVVNQGJLIGO-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several strategic routes, each starting from different precursors. The choice of method often depends on the availability of starting materials and desired scale.

Key Synthetic Pathways:
  • Chloromethylation of 2-Ethoxypyridine: This is a direct approach where 2-ethoxypyridine is reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.[1]

  • Direct Chlorination of 2-Ethoxy-5-methylpyridine: This method involves the selective chlorination of the methyl group, often using chlorine gas.[1] Careful control of the reaction is necessary to prevent over-chlorination.[1] N,N-dimethylformamide (DMF) can act as both a solvent and a catalyst in this radical substitution reaction.[1]

  • Nucleophilic Aromatic Substitution: This route involves reacting 2-chloro-5-chloromethylpyridine with sodium ethoxide (NaOEt).[1] The ethoxy group displaces the chlorine atom at the 2-position of the pyridine ring.[1] This reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1]

Synthesis_Pathways cluster_start Starting Materials cluster_product Product A 2-Ethoxypyridine P This compound A->P Chloromethylation (Formaldehyde, HCl) B 2-Ethoxy-5-methylpyridine B->P Direct Chlorination (Cl₂, DMF) C 2-Chloro-5-chloromethylpyridine C->P Nucleophilic Substitution (Sodium Ethoxide)

Figure 1: Synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Chloromethylation of 2-Ethoxypyridine [1]

  • React 2-ethoxypyridine with formaldehyde and hydrochloric acid.

  • Maintain acidic conditions throughout the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Nucleophilic Substitution of 2-Chloro-5-chloromethylpyridine [1]

  • Dissolve 2-chloro-5-chloromethylpyridine in dimethyl sulfoxide (DMSO).

  • Add sodium ethoxide to the solution.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent and purify as needed.

Chemical Reactivity and Applications

The reactivity of this compound is primarily driven by the chloromethyl group, which is an excellent site for nucleophilic substitution.[1] This allows for the facile introduction of various functional groups, making it a key building block in medicinal chemistry and agrochemical synthesis.[1]

Key Reactions:

  • With Amines: Forms aminomethylpyridines.[1]

  • With Thiols: Creates thioether linkages.[1]

  • With Alcohols/Alkoxides: Yields ether linkages.[1]

The pyridine ring itself, along with the ethoxy group, influences the electronic properties of the molecule and can participate in interactions with biological targets.[4] Halomethyl pyridines are recognized for their exceptional utility as synthetic intermediates in constructing complex heterocyclic systems.[1]

Reactivity_Diagram A This compound P1 Aminomethylpyridines A->P1 + P2 Thioethers A->P2 + P3 Ethers A->P3 + B Amines (R-NH₂) C Thiols (R-SH) D Alcohols (R-OH)

Figure 2: Nucleophilic substitution reactions.

Spectroscopic Data Interpretation

While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and general spectroscopic principles.[5]

TechniqueExpected Features
¹H NMR - Signals in the aromatic region for the pyridine ring protons. - A singlet for the -CH₂Cl protons. - A quartet and a triplet for the ethoxy group (-OCH₂CH₃) protons.
¹³C NMR - Resonances in the aromatic region for the pyridine ring carbons. - A signal for the chloromethyl carbon (-CH₂Cl). - Two signals corresponding to the ethoxy group carbons.
IR Spectroscopy - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-O stretching for the ethoxy group. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (171.62 g/mol ). - Characteristic fragmentation patterns, including the loss of the chloromethyl group or the ethoxy group.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. The following information is based on safety data for structurally similar chemicals.

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[6] Use in a well-ventilated area or under a chemical fume hood.[6][7]
Handling Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[6][8] Avoid breathing dust, fumes, or vapors.[6][7]
Storage Store in a well-ventilated place.[6][7] Keep the container tightly closed and store locked up.[6][7] Store away from incompatible materials such as strong oxidizing agents.[8]
First Aid (Eyes) Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6][7]
First Aid (Skin) Take off immediately all contaminated clothing.[6] Rinse skin with water or shower.[6]
First Aid (Ingestion) Rinse mouth.[6] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[6]
First Aid (Inhalation) Remove the person to fresh air and keep them comfortable for breathing.[6]
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

References

A Technical Guide to the Molecular Structure and Applications of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 5-(Chloromethyl)-2-ethoxypyridine (CAS No: 101990-71-0), a heterocyclic compound of significant interest in synthetic chemistry. Characterized by a pyridine core functionalized with a reactive chloromethyl group and an electron-donating ethoxy group, this molecule serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide details its molecular structure, physicochemical properties, synthetic routes, and chemical reactivity. Furthermore, it presents example experimental protocols, explores its applications in drug discovery, and outlines essential safety and handling procedures. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a pyridine derivative featuring a chloromethyl substituent at the 5-position and an ethoxy group at the 2-position.[1] The presence of the highly reactive chloromethyl group makes it an excellent electrophilic building block, while the ethoxy group modulates the electronic properties and lipophilicity of the pyridine ring.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 101990-71-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
InChI Key AVPYKWBMFYRNSF-UHFFFAOYSA-N[1]
SMILES CCOc1ccc(CCl)cn1
Spectroscopic Analysis

While specific experimental spectra for this exact compound are not widely published, a structural analysis allows for the prediction of its characteristic spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl protons of the ethoxy group. A singlet for the two protons of the chloromethyl group would likely appear downfield (~4.5-5.0 ppm) due to the electron-withdrawing effect of the chlorine atom and the pyridine ring. The three aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (~7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The two carbons of the ethoxy group and the single carbon of the chloromethyl group would be found in the upfield region, while the five carbons of the pyridine ring would be located in the downfield aromatic region.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for both aromatic and aliphatic groups. Key signals would include C-O stretching for the ether linkage and C-Cl stretching for the chloromethyl group. Aromatic C=N and C=C stretching vibrations characteristic of the pyridine ring would also be prominent.

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several strategic routes, leveraging different precursors and reaction types.

Synthetic Pathways

Key synthetic strategies include:

  • Chloromethylation of 2-ethoxypyridine: A common and direct method involving an electrophilic substitution reaction on the 2-ethoxypyridine ring using formaldehyde and hydrochloric acid.[1]

  • Selective Chlorination: This approach starts with 2-ethoxy-5-methylpyridine, where the methyl group is selectively chlorinated, often using chlorine gas.[1]

  • Nucleophilic Aromatic Substitution: This route involves reacting 2-chloro-5-chloromethylpyridine with sodium ethoxide. The ethoxide displaces the chlorine atom at the 2-position of the pyridine ring.[1]

SynthesisPathways A 2-Ethoxypyridine Product This compound A->Product Chloromethylation (HCHO, HCl) B 2-Ethoxy-5-methylpyridine B->Product Selective Chlorination (Cl2) C 2-Chloro-5-chloromethylpyridine + Sodium Ethoxide C->Product Nucleophilic Aromatic Substitution

Caption: Major synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups.[1]

  • Substitution with Amines: Forms aminomethylpyridine derivatives.[1]

  • Substitution with Thiols: Reacts to create thioether linkages.[1]

  • Substitution with Alcohols/Alkoxides: Displaces the chloride to form new ether linkages.[1]

  • Oxidation: The chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.[1]

  • Reduction: The chloromethyl group can be reduced to a simple methyl group.[1]

Reactivity Core This compound Amines Aminomethylpyridines Core->Amines + R₂NH Thiols Thioethers Core->Thiols + RSH Alcohols Ethers Core->Alcohols + ROH Oxidation Aldehydes / Carboxylic Acids Core->Oxidation [O] Reduction Methylpyridines Core->Reduction [H]

Caption: Key reactions and derivatizations of this compound.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and subsequent reaction of this compound. Researchers should optimize these protocols based on laboratory conditions and scale.

Protocol: Synthesis via Chloromethylation of 2-Ethoxypyridine

This protocol is a representative example of an electrophilic substitution to install the chloromethyl group.

StepProcedureNotes
1. Reagent Preparation In a suitable reaction vessel, charge 2-ethoxypyridine (1.0 eq).Ensure the vessel is equipped with a stirrer and placed in an ice bath for temperature control.
2. Reaction Initiation Slowly add a mixture of formaldehyde (e.g., paraformaldehyde, ~1.5 eq) and concentrated hydrochloric acid (~3.0 eq) to the cooled solution.This is an exothermic reaction. Maintain the temperature below 10 °C during addition.
3. Reaction Allow the mixture to warm to room temperature and stir for 12-24 hours.Monitor reaction progress using an appropriate technique (e.g., TLC or GC-MS).
4. Workup Carefully quench the reaction by pouring it over crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution) to a pH of ~7-8.Perform quenching and neutralization slowly in a well-ventilated fume hood.
5. Extraction Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.Combine the organic layers.
6. Purification Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.Use an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for purification.
Protocol: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the utility of the title compound in forming a C-N bond.

StepProcedureNotes
1. Reagent Preparation Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
2. Addition of Nucleophile Add the primary amine (R-NH₂, ~1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or K₂CO₃, ~1.5 eq) to the solution.The base acts as a scavenger for the HCl generated during the reaction.
3. Reaction Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.Reaction time can vary from 2 to 12 hours. Monitor by TLC.
4. Workup Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
5. Washing Wash the organic layer sequentially with water and brine to remove the solvent and base.
6. Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography or recrystallization to obtain the desired aminomethylpyridine product.

Applications in Research and Drug Development

This compound is not typically a pharmacologically active agent itself but is a critical intermediate for synthesizing more complex molecules. Its value lies in providing a robust scaffold that can be elaborated through its reactive chloromethyl handle.

  • Scaffold for Drug Discovery: The pyridine ring is a "privileged scaffold" found in thousands of known drugs.[2] This compound provides an efficient entry point to novel pyridine-based molecules.

  • Structure-Activity Relationship (SAR) Studies: The ease with which the chloro- group can be displaced allows chemists to rapidly generate libraries of related compounds. By reacting it with various amines, thiols, and alcohols, researchers can systematically probe how different functional groups affect a molecule's biological activity, helping to optimize lead compounds.

  • Synthesis of Biologically Active Agents: Its derivatives have been explored for various therapeutic targets. The ability to form covalent bonds via alkylation is a mechanism of action for certain enzyme inhibitors and is a property that can be incorporated into final drug candidates.[3] An analog, 2-chloro-5-(chloromethyl)pyridine, is a vital intermediate in the production of widely used neonicotinoid insecticides.

DrugDiscovery Start This compound (Building Block) Library Library Synthesis (Derivatization via Nucleophilic Substitution) Start->Library Screening Biological Screening (Assays) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Library Iterative Refinement Candidate Drug Candidate SAR->Candidate

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data from closely related analogs like 2-chloro-5-(chloromethyl)pyridine suggest that it should be handled with care.

  • General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation or burns.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier before use and handle in accordance with good laboratory practices.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in organic synthesis. It details the compound's chemical identity, physicochemical properties, established synthetic routes, and significant chemical reactions. Furthermore, it explores the biological context of related pyridine structures, highlighting their relevance in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate for creating more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

IUPAC Name: this compound

Synonyms:

  • Pyridine, 5-(chloromethyl)-2-ethoxy-

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 101990-71-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
InChI Key AVPYKWBMFYRNSF-UHFFFAOYSA-N[1]

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The primary routes include the direct chloromethylation of an ethoxypyridine precursor and the nucleophilic aromatic substitution of a di-chlorinated pyridine.

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow sub_a 2-Ethoxypyridine product 5-(Chloromethyl)-2- ethoxypyridine sub_a->product Chloromethylation (+ HCHO, HCl) sub_b 2-Chloro-5- (chloromethyl)pyridine sub_b->product Nucleophilic Substitution (+ Sodium Ethoxide) sub_c 2-Ethoxy-5- methylpyridine sub_c->product Selective Chlorination (+ Cl2)

Caption: Key synthetic routes to this compound.

Experimental Protocols: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and sodium ethoxide. This method is effective for introducing the ethoxy group onto the pyridine ring.[1]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in anhydrous DMSO.

  • Add sodium ethoxide to the solution. The molar ratio should be optimized, but a slight excess of sodium ethoxide is typically used.

  • Heat the reaction mixture to 100°C with vigorous stirring.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.

Chemical Reactivity and Downstream Applications

The synthetic utility of this compound stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a crucial intermediate for building more complex molecular architectures.

Mandatory Visualization: Reactivity Workflow

Reactivity_Workflow start This compound prod_a Aminomethylpyridines start->prod_a + Amines (R₂NH) (Nucleophilic Substitution) prod_b Thioethers start->prod_b + Thiols (RSH) (Nucleophilic Substitution) prod_c Ethers start->prod_c + Alcohols / Alkoxides (ROH) (Nucleophilic Substitution) prod_d Aldehydes / Carboxylic Acids start->prod_d Oxidation prod_e Methyl Group start->prod_e Reduction

Caption: Key reactions of this compound.

Experimental Protocols: Example Reaction with an Amine

This protocol provides a general method for the synthesis of N-substituted aminomethylpyridine derivatives via nucleophilic substitution.

Materials:

  • This compound

  • A primary or secondary amine (e.g., piperidine)

  • A suitable solvent (e.g., acetonitrile or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine (typically 1.1 to 1.5 equivalents) and the base (typically 2.0 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • If the solvent is water-miscible (like DMF or acetonitrile), dilute the mixture with water and extract several times with a solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove residual solvent and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the desired aminomethylpyridine derivative.[1]

Biological Context and Potential Signaling Pathways

While this compound is primarily a synthetic intermediate, the broader class of pyridine derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.[] Studies on structurally related compounds have shown that the pyridine core is a key pharmacophore in agents designed to modulate critical cellular signaling pathways.

For instance, certain 2-oxo-pyridine derivatives have been investigated for their anti-proliferative activity against cancer cell lines.[3] These compounds have shown inhibitory effects on key receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these receptors can block downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. The potential for the chloromethyl group to act as an alkylating agent could also contribute to cytotoxic effects by covalently modifying biomolecules like proteins and nucleic acids.[4]

Mandatory Visualization: Example Signaling Pathway

Signaling_Pathway receptor EGFR / VEGFR-2 ras Ras receptor->ras pi3k PI3K receptor->pi3k inhibitor Pyridine Derivatives (Potential Inhibitors) inhibitor->receptor raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk outcome Cell Proliferation, Angiogenesis, Survival mtor->outcome erk->outcome

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyridine derivatives.

References

Synthesis of 5-(Chloromethyl)-2-ethoxypyridine from 2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(chloromethyl)-2-ethoxypyridine from 2-ethoxypyridine. The primary synthetic route discussed is the direct chloromethylation, an electrophilic aromatic substitution reaction. This document provides a comprehensive overview of the methodology, including a detailed experimental protocol, expected outcomes, and purification techniques, drawing upon established chemical principles and analogous procedures for related compounds.

Overview of the Synthesis

The synthesis of this compound from 2-ethoxypyridine is most commonly achieved through a chloromethylation reaction. This reaction introduces a chloromethyl group (-CH₂Cl) onto the pyridine ring, typically at the 5-position due to the directing effects of the ethoxy group. The standard reagents for this transformation are formaldehyde and hydrogen chloride under acidic conditions[1]. The ethoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, facilitating the introduction of the chloromethyl group.

An alternative, though less direct, synthetic approach involves the chlorination of 2-ethoxy-5-methylpyridine[1]. This method requires the prior synthesis of the methyl-substituted precursor and subsequent selective chlorination of the methyl group, which can sometimes lead to side products if not carefully controlled.

The resulting this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the reactive chloromethyl group that can readily undergo nucleophilic substitution[1].

Experimental Protocol: Chloromethylation of 2-Ethoxypyridine

This section provides a detailed experimental protocol for the synthesis of this compound. The following procedure is based on the general principles of the Blanc chloromethylation reaction and protocols for similar pyridine derivatives.

2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-Ethoxypyridine123.151.03≥98%
Paraformaldehyde(CH₂O)n~0.88≥95%
Concentrated Hydrochloric Acid36.46~1.1837% (w/w)
Dichloromethane (DCM)84.931.33ACS grade
Saturated Sodium Bicarbonate Solution84.01 (solute)~1.07-
Anhydrous Sodium Sulfate142.042.66≥99%
Silica Gel--60-120 mesh
Hexane86.180.659ACS grade
Ethyl Acetate88.110.902ACS grade

2.2. Reaction Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-ethoxypyridine (12.3 g, 0.1 mol) and concentrated hydrochloric acid (50 mL).

  • Addition of Formaldehyde: To this stirred solution, add paraformaldehyde (3.3 g, 0.11 mol based on CH₂O monomer) in small portions over 15 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (100 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step in a fume hood as effervescence will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3. Purification

The crude this compound is typically purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as an oil or low-melting solid.

Expected Results and Characterization

3.1. Yield and Purity

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >95%
Appearance Colorless to pale yellow oil

3.2. Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.4, 2.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 4.55 (s, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 163.5, 148.0, 139.0, 128.5, 111.0, 62.0, 45.0, 14.5
Mass Spectrometry (EI-MS) m/z 171 (M⁺), 173 (M+2)⁺, 136, 108

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_materials 2-Ethoxypyridine Paraformaldehyde Conc. HCl reaction_step Mix and heat at 60-70 °C (4-6 hours) start_materials->reaction_step quench Quench with ice reaction_step->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_final_step Final Conversion formaldehyde CH₂O electrophile [CH₂OH]⁺ / [CH₂Cl]⁺ formaldehyde->electrophile + HCl hcl HCl intermediate Sigma Complex Intermediate ethoxypyridine 2-Ethoxypyridine ethoxypyridine->intermediate + [CH₂OH]⁺ product 5-(Hydroxymethyl)-2-ethoxypyridine intermediate->product - H⁺ final_product This compound product->final_product + HCl - H₂O

Caption: Simplified reaction mechanism for the chloromethylation of 2-ethoxypyridine.

References

Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 5-(Chloromethyl)-2-ethoxypyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physical and Chemical Properties

This compound is a pyridine derivative characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position.[1] These features make it a valuable intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 101990-71-0[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
Molecular Weight 171.62 g/mol [1][2]
SMILES CCOc1ccc(CCl)cn1[2]
InChI Key AVPYKWBMFYRNSF-UHFFFAOYSA-N[1]

Chemical Synthesis

Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and disadvantages.

Protocol 2.1: Chloromethylation of 2-Ethoxypyridine

This direct approach involves the electrophilic substitution of 2-ethoxypyridine to introduce a chloromethyl group.[1]

  • Reagents: 2-ethoxypyridine, formaldehyde, hydrochloric acid.[1]

  • Procedure: 2-ethoxypyridine is reacted with formaldehyde and hydrochloric acid under acidic conditions.[1] The reaction introduces the chloromethyl group, primarily at the 5-position of the pyridine ring.[1] Careful control of reaction conditions is necessary to optimize yield and minimize side products.

Protocol 2.2: Selective Chlorination of 2-Ethoxy-5-methylpyridine

This method involves the direct chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[1]

  • Reagents: 2-ethoxy-5-methylpyridine, chlorine gas.[1]

  • Solvent: N,N-dimethylformamide (DMF) is a suitable solvent for this reaction.[1]

  • Procedure: Chlorine gas is bubbled through a solution of 2-ethoxy-5-methylpyridine in DMF.[1] The reaction conditions must be carefully controlled to prevent over-chlorination and ensure selectivity for the methyl group.[1]

Protocol 2.3: Nucleophilic Aromatic Substitution

This route utilizes 2-chloro-5-chloromethylpyridine as a precursor and introduces the ethoxy group via nucleophilic substitution.[1]

  • Reagents: 2-chloro-5-chloromethylpyridine, sodium ethoxide (NaOEt).[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Procedure: 2-chloro-5-chloromethylpyridine is reacted with sodium ethoxide in DMSO.[1] The reaction typically requires elevated temperatures, around 100°C, for the ethoxy group to effectively displace the chlorine atom at the 2-position of the pyridine ring.[1]

Protocol 2.4: Transformation from (2-ethoxy-5-pyridinyl)methanol

This alternative synthesis starts with the corresponding hydroxymethyl derivative.[1]

  • Reagents: (2-ethoxy-5-pyridinyl)methanol, a suitable chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).

  • Procedure: The hydroxyl group of (2-ethoxy-5-pyridinyl)methanol is converted to a chloro group using a standard chlorinating agent.[1] This transformation provides a versatile method for preparing the target compound from a readily available precursor.[1]

G Synthetic Pathways for this compound A 2-Ethoxypyridine Z This compound A->Z Chloromethylation (HCHO, HCl) B 2-Ethoxy-5-methylpyridine B->Z Selective Chlorination (Cl2, DMF) C 2-Chloro-5-chloromethylpyridine C->Z Nucleophilic Substitution (NaOEt, DMSO) D (2-ethoxy-5-pyridinyl)methanol D->Z Chlorination (e.g., SOCl2)

Caption: Synthetic routes to this compound.

Chemical Reactivity

The primary site of reactivity in this compound is the chloromethyl group, which is susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the introduction of a wide range of functional groups onto the pyridine core, making it a versatile building block in organic synthesis.[1]

3.1. Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles.[1]

  • Amines: Reaction with amines yields the corresponding aminomethylpyridines.[1]

  • Thiols: Thiols react to form thioether linkages.[1]

  • Alcohols/Alkoxides: Alcohols or alkoxides can displace the chloride to form ether linkages.[1]

3.2. Other Transformations

The chloromethyl group can also undergo other chemical modifications:

  • Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid derivatives.[1]

  • Reduction: The chloromethyl group can be reduced to a methyl group.[1]

G General Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound D Stirring at appropriate temperature A->D B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->D C Solvent (e.g., DMF, DMSO) C->D E Quenching D->E Reaction Monitoring F Extraction E->F G Chromatography F->G H Substituted Product G->H

Caption: Workflow for a nucleophilic substitution reaction.

Applications

This compound is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, with both a reactive site and a modifiable pyridine core, allows for the construction of diverse molecular architectures. The related compound, 2-chloro-5-chloromethylpyridine, is a vital intermediate in the production of neonicotinoid insecticides.[1]

Safety Information

  • Hazards: Similar compounds are harmful if swallowed, may cause skin irritation, and can lead to serious eye irritation or damage.[3][4] They may also cause respiratory irritation.[3]

  • Precautions: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated area or under a chemical fume hood, and wearing appropriate personal protective equipment (PPE).[5][6]

  • Personal Protective Equipment: Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6][7] In case of dust formation or inadequate ventilation, respiratory protection may be necessary.[4][6]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water.[3][5] If inhaled, move to fresh air.[5] Seek medical attention if symptoms persist.[3][7]

Disclaimer: This information is for educational purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling and use.

References

In-depth Technical Guide on 5-(Chloromethyl)-2-ethoxypyridine: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Properties

5-(Chloromethyl)-2-ethoxypyridine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily attributed to the chloromethyl group, which is susceptible to nucleophilic substitution, and the electron-donating ethoxy group that influences the pyridine ring's electronic properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundBenchchem[1]
CAS Number 101990-71-0Benchchem[1]
Molecular Formula C₈H₁₀ClNOBenchchem[1]
Molecular Weight 171.62 g/mol Benchchem[1]

Hazard Identification and Classification (Based on Analogue Data)

Due to the lack of a specific SDS, the hazard classification for this compound is inferred from the closely related compound, 2-Chloro-5-(chloromethyl)pyridine. The presence of the reactive chloromethyl group suggests similar hazardous properties.

Table 2: GHS Hazard Classification for Analogue Compound 2-Chloro-5-(chloromethyl)pyridine

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[2]
Sensitization, SkinNot specifiedMay cause sensitization by skin contact[3]

Potential Health Effects:

  • Ingestion: Based on analogue data, accidental ingestion may be harmful, potentially causing chemical burns in the oral cavity and gastrointestinal tract.[3]

  • Inhalation: Vapors or mists may be irritating to the respiratory tract.[3]

  • Skin Contact: Direct contact is likely to cause chemical burns.[3] There is also a potential for skin sensitization.[3]

  • Eye Contact: Direct contact can cause severe eye damage.[3]

Exposure Controls and Personal Protection

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

First Aid Measures

The following first aid measures are based on the potential hazards and are general recommendations.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

Firefighting and Stability

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Stability: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents.[3]

Experimental Protocols

Detailed experimental protocols for the determination of safety data for this compound are not available due to the absence of a comprehensive SDS. The GHS classifications for analogue compounds are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for acute toxicity, skin corrosion/irritation, and eye damage/irritation.

Logical Hazard Relationship Diagram

The following diagram illustrates the potential logical relationships between exposure routes and health hazards for a compound with the anticipated toxicological profile of this compound.

Hazard_Pathway cluster_exposure Routes of Exposure cluster_hazard Potential Health Hazards Ingestion Ingestion GI_Burns Gastrointestinal Burns Ingestion->GI_Burns Leads to Inhalation Inhalation Resp_Irritation Respiratory Irritation Inhalation->Resp_Irritation Leads to Skin_Contact Skin Contact Skin_Burns Skin Burns & Sensitization Skin_Contact->Skin_Burns Leads to Eye_Contact Eye Contact Eye_Damage Severe Eye Damage Eye_Contact->Eye_Damage Leads to

Caption: Potential Hazard Pathway for this compound.

References

A Comprehensive Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Properties, and Commercial Availability for Drug Development and Agrochemical Professionals

Introduction

5-(Chloromethyl)-2-ethoxypyridine is a key heterocyclic building block utilized in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating ethoxy group on a pyridine scaffold, makes it a versatile intermediate for introducing the 2-ethoxypyridin-5-ylmethyl moiety into larger molecules. This guide provides a detailed overview of its commercial availability, synthesis, chemical properties, and applications, with a focus on providing practical information for researchers and development scientists.

Commercial Availability and Supplier Information

This compound is available from a range of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult specific supplier documentation. While a comprehensive Certificate of Analysis (CoA) for every supplier is not publicly available, representative data indicates that purities of 95% or higher are common. Researchers should always request a lot-specific CoA to obtain precise purity and impurity profiles.

Supplier CAS Number Molecular Weight ( g/mol ) Stated Purity
Benchchem101990-71-0171.62Inquire
Molport101990-71-0171.6295%
Sigma-Aldrich (as hydrochloride)133238-81-0208.09Inquire

Table 1: Commercial Suppliers and Basic Product Information for this compound and its Hydrochloride Salt.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively published. However, data for its close structural analogs and precursors provide useful estimates.

Property Value Source/Notes
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
CAS Number 101990-71-0[1]
Appearance Expected to be a solid or oilInferred from related compounds
Melting Point 37-42 °C (for 2-chloro-5-(chloromethyl)pyridine)[2]
Boiling Point 50 °C @ 0.5 Torr (for 2-chloro-5-(chloromethyl)pyridine)[3]
Solubility Insoluble in water (for 2-chloro-5-(chloromethyl)pyridine)[3]

Table 2: Physicochemical Properties of this compound and a Key Precursor.

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Chloromethylation of 2-Ethoxypyridine

This direct approach involves the electrophilic substitution of 2-ethoxypyridine. The reaction typically employs formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position of the pyridine ring[1].

Experimental Protocol: General Procedure for Chloromethylation

  • To a cooled solution of 2-ethoxypyridine in a suitable solvent, add a source of formaldehyde (e.g., paraformaldehyde).

  • Slowly introduce concentrated hydrochloric acid while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Nucleophilic Aromatic Substitution of 2-Chloro-5-(chloromethyl)pyridine

An alternative route involves the reaction of the readily available 2-chloro-5-(chloromethyl)pyridine with sodium ethoxide[1]. The ethoxy group displaces the chlorine atom at the 2-position of the pyridine ring in a nucleophilic aromatic substitution reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Prepare a solution of sodium ethoxide in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO)[4].

  • Add 2-chloro-5-(chloromethyl)pyridine to the solution of sodium ethoxide.

  • Heat the reaction mixture to a temperature of around 100°C and maintain for several hours[4].

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the residue via column chromatography to yield the final product.

Key Reactions and Applications

The primary utility of this compound lies in the reactivity of its chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the 2-ethoxypyridin-5-ylmethyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to form the corresponding substituted pyridines[1].

G reactant This compound product 5-(Nucleophilomethyl)-2-ethoxypyridine reactant->product + Nu-H nucleophile Nucleophile (Nu-H) hcl HCl

Caption: General scheme of nucleophilic substitution.

Application in Agrochemical Synthesis: Precursor to Imidacloprid

While this compound itself is a valuable intermediate, its close analog, 2-chloro-5-(chloromethyl)pyridine (CCMP), is a crucial precursor in the synthesis of the widely used neonicotinoid insecticide, imidacloprid[4][5]. The synthesis involves the reaction of CCMP with N-nitroguanidine or 2-nitroiminoimidazolidine[1][5][6].

G ccmp 2-Chloro-5-(chloromethyl)pyridine imidacloprid Imidacloprid ccmp->imidacloprid + Reagent (Base, Solvent) reagent 2-Nitroiminoimidazolidine

Caption: Synthesis of Imidacloprid from CCMP.

Signaling Pathway of Imidacloprid

Imidacloprid functions by interfering with the transmission of nerve impulses in insects[7]. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system[3]. By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway, which results in paralysis and death of the insect[7]. Imidacloprid shows significantly higher binding affinity for insect nAChRs compared to mammalian receptors, which is the basis for its selective toxicity[7].

G cluster_synapse Insect Synapse cluster_effect Physiological Effect ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates AChE Acetylcholinesterase ACh->AChE Hydrolysis Imidacloprid Imidacloprid Imidacloprid->nAChR Binds and Persistently Activates PostsynapticNeuron Postsynaptic Neuron nAChR->PostsynapticNeuron Na+ influx -> Depolarization Depolarization Continuous Nerve Stimulation PostsynapticNeuron->Depolarization Paralysis Paralysis Depolarization->Paralysis Death Death Paralysis->Death

Caption: Mechanism of action of Imidacloprid.

Analytical Methods

The purity of this compound and its reaction products is typically assessed by High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed based on methods for similar pyridine derivatives.

Typical HPLC Parameters for Related Compounds:

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) in an isocratic or gradient elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 225 nm)
Column Temperature 30 °C

Table 3: Representative HPLC conditions for the analysis of pyridine derivatives[8]. Method development and validation according to ICH guidelines are essential for quantitative analysis[9].

Safety Information

As with all chlorinated organic compounds, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of the related 2-(chloromethyl)-5-ethoxypyridine is classified as acutely toxic if swallowed.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its commercial availability and the well-established reactivity of its chloromethyl group make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

Reactivity of the chloromethyl group in pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloromethylpyridine derivatives are a class of heterocyclic compounds of significant interest in synthetic organic chemistry and drug development. Their utility lies in the dual reactivity offered by the pyridine ring and the highly versatile chloromethyl group (-CH₂Cl). This group serves as a reactive electrophilic center, making these compounds valuable precursors and key intermediates for introducing the pyridylmethyl moiety into a wide range of molecular structures.[1][2] They are instrumental in the synthesis of pharmaceuticals, including proton pump inhibitors like revaprazan, and various other bioactive molecules.[1]

This technical guide provides a comprehensive overview of the core principles governing the reactivity of the chloromethyl group in the three structural isomers: 2-, 3-, and 4-chloromethylpyridine. It covers the primary reaction mechanisms, factors influencing these pathways, and common chemical transformations. Furthermore, this document includes detailed experimental protocols for key reactions and summarizes quantitative data to aid in experimental design and application.

Fundamental Reactivity and Isomeric Effects

The reactivity of the chloromethyl group is fundamentally governed by the carbon-chlorine bond. The high electronegativity of the chlorine atom polarizes the bond, rendering the methylene carbon electron-deficient and thus susceptible to attack by nucleophiles.[3] The pyridine ring, being an electron-withdrawing heterocycle, further enhances the electrophilicity of this carbon center.

The position of the chloromethyl group relative to the nitrogen atom in the pyridine ring has a profound impact on its reactivity due to a combination of inductive and resonance effects.

  • 2-Chloromethylpyridine & 4-Chloromethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of nucleophilic substitution reactions through resonance. The nitrogen can delocalize the developing negative charge on the leaving group, thereby facilitating its departure. This effect is particularly pronounced in the 4-position. These isomers are generally more reactive towards nucleophilic substitution compared to the 3-isomer.[4]

  • 3-Chloromethylpyridine: The chloromethyl group at the 3-position is primarily influenced by the inductive effect of the ring nitrogen. It does not benefit from the same degree of resonance stabilization as the 2- and 4-isomers, often resulting in comparatively lower reactivity in SN2 reactions.

Nucleophilic Substitution Reactions

The most common transformation involving the chloromethyl group is nucleophilic substitution, where an electron-rich nucleophile replaces the chloride ion.[5] These reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[6][7]

G General Nucleophilic Substitution Pathway Py Chloromethylpyridine (R-CH₂Cl) Product Substituted Product (R-CH₂Nu) Py->Product Substitution Nu Nucleophile (Nu⁻) Cl Chloride Ion (Cl⁻)

Caption: General pathway for nucleophilic substitution on a chloromethylpyridine.

The SN2 Mechanism

The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral.[8] The reaction rate is dependent on the concentration of both the chloromethylpyridine substrate and the nucleophile.[7]

The SN1 Mechanism

The SN1 mechanism is a two-step process. The first, and rate-determining, step involves the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[3] This is followed by a rapid attack of the nucleophile on the carbocation.[3] Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to racemization if the carbon center is chiral.[8] The rate depends only on the concentration of the substrate.[7]

Factors Influencing the Reaction Mechanism

The preferred reaction pathway (SN1 vs. SN2) is dictated by several key factors:

  • Structure of the Substrate: The chloromethyl group is a primary halide, which strongly favors the SN2 mechanism due to minimal steric hindrance.[9] The SN1 pathway is generally disfavored as primary carbocations are unstable.

  • Strength of the Nucleophile: Strong nucleophiles (e.g., OH⁻, CN⁻, R-S⁻) favor the SN2 pathway as they actively participate in the rate-determining step.[10][11] Weak nucleophiles (e.g., H₂O, R-OH) are less reactive and may allow for the SN1 mechanism if a stable carbocation can be formed.[9]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions because they solvate the cation but not the nucleophile, enhancing its reactivity.[10] Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway, and can also solvate and weaken the nucleophile through hydrogen bonding.[9]

  • Leaving Group: The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). Its ability to stabilize a negative charge facilitates both SN1 and SN2 reactions.[10]

G Factors Influencing Nucleophilic Substitution Pathway Start Reaction Conditions Substrate Substrate: Primary (Chloromethyl) Start->Substrate Nucleophile Strong Nucleophile? Substrate->Nucleophile Yes (Unhindered) Solvent Polar Aprotic Solvent? Nucleophile->Solvent Yes SN1 Sₙ1 Pathway Possible (but generally disfavored for primary) Nucleophile->SN1 No (Weak) SN2 Sₙ2 Pathway Favored Solvent->SN2 Yes Solvent->SN1 No (Protic)

Caption: Logical flow for determining the favored substitution mechanism.

Other Key Transformations

While nucleophilic substitution is the most prominent reaction, the chloromethyl group and the pyridine scaffold can undergo other important transformations.

  • Oxidation and Reduction: The chloromethyl group can be oxidized or reduced under specific conditions to yield different pyridine derivatives, such as pyridyl aldehydes or methylpyridines, respectively.[1]

  • Coupling Reactions: Chloromethylpyridines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, further expanding their synthetic utility.[1]

Quantitative Data and Experimental Protocols

Data Summary Tables

The following tables summarize quantitative data for the synthesis and reactions of chloromethylpyridine derivatives, compiled from various sources.

Table 1: Synthesis of Chloromethylpyridine Derivatives

Starting Material Reagent(s) Conditions Product Yield (%) Reference(s)
2-Picoline-N-oxide Phosphoryl chloride, Triethylamine - 2-Chloromethylpyridine 90% conversion [4]
2-Methyl-pyridine Trichloroisocyanuric acid, DMF Chloroform, Reflux 2-Chloromethylpyridine HCl 64.4 [12]
3-Pyridinemethanol Thionyl chloride - 3-Chloromethylpyridine HCl High [13]
2,3-Lutidine 1. RuCl₃·3H₂O, O₂ 2. Cl₂ 3. NaSH, MeI 4. H₂O₂ 5. PCl₃ 6. TCCA Multi-step synthesis 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine 82 (final step) [14]

| 2,3-Bis(hydroxymethyl)pyridine HCl | Thionyl chloride, DMF | Toluene, 45°C | 2,3-Bis-chloromethylpyridine HCl | Not specified |[15] |

Table 2: Nucleophilic Substitution Reactions of Chloromethylpyridines

Substrate Nucleophile Conditions Product Yield (%) Reference(s)
4-Chloromethyl-1,4-dihydropyridine Thiocyanate Not specified 4-Thiocyanatomethyl-1,4-dihydropyridine Not specified [16]
4-Chloromethyl-1,4-dihydropyridine Thiourea Not specified Dihydropyridine derivative Not specified [16]
2-Chloro-5-(chloromethyl)pyridine Hydrazine Flow reactor, 90°C 2-Chloro-5-(hydrazinylmethyl)pyridine 70 [17]

| 2-Bromo-6-hydroxymethylpyridine | Thionyl chloride | Not specified | 2-Bromo-6-chloromethylpyridine | Not specified |[18] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride [12]

  • Reactants: 2-methyl-pyridine (200 g, 2.15 moles), dimethylformamide (DMF, 14 g), chloroform (750 ml), trichloroisocyanuric acid (300 g, 1.29 mole, min. 90% available chlorine).

  • Procedure:

    • A solution of 2-methyl-pyridine and DMF in chloroform is heated to reflux.

    • Trichloroisocyanuric acid is added in portions over 50 minutes, maintaining reflux.

    • The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.

    • The filtrate is washed with 100 ml of 5% sodium hydroxide solution.

    • The organic (chloroform) phase is dried over MgSO₄ and filtered.

    • Dry hydrogen chloride gas (100 g, 2.74 moles) is bubbled through the filtrate, which is then evaporated to dryness under vacuum.

    • The residue is triturated with 250 ml of dry acetone, stirred, and filtered under vacuum.

    • The resulting precipitate is washed with a small amount of acetone and dried to yield 2-chloromethyl-pyridine hydrochloride.

  • Yield: 227 g total (64.4%).

G Workflow for Synthesis of 2-Chloromethylpyridine HCl cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Isolation A 1. Dissolve 2-methyl-pyridine and DMF in Chloroform B 2. Heat solution to reflux A->B C 3. Add Trichloroisocyanuric acid in portions over 50 min B->C D 4. Stir at reflux for 2 hours C->D E 5. Cool, filter, and wash filtrate with 5% NaOH D->E F 6. Dry organic phase (MgSO₄) E->F G 7. Add HCl gas and evaporate F->G H 8. Triturate with acetone, filter, and dry product G->H Product Product: 2-Chloromethylpyridine HCl H->Product

Caption: Experimental workflow for the synthesis of 2-chloromethylpyridine HCl.

Protocol 2: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride [13]

  • Reactants: 3-methylpyridine, potassium permanganate, methanol, thionyl chloride.

  • Procedure (Multi-step):

    • Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate (molar ratio 1:2.1-2.3) in water at 85-90°C. The reaction mixture is then acidified, cooled, and filtered.

    • Esterification: The resulting 3-picolinic acid is reacted with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.

    • Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

    • Chlorination: 3-pyridinemethanol is reacted with thionyl chloride (molar ratio 1:1.1-1.3) to yield the final product, 3-(chloromethyl)pyridine hydrochloride.

Safety Considerations

Chloromethylpyridine derivatives are reactive alkylating agents and should be handled with caution.[19] They are classified as irritants and are harmful if ingested, inhaled, or absorbed through the skin.[20][21] Exposure can cause severe irritation to the skin, eyes, mucous membranes, and respiratory tract.[20] Due to their reactivity, they are often stored as hydrochloride salts, which are typically more stable, crystalline solids.[1][21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The chloromethyl group in pyridine derivatives provides a reliable and versatile handle for synthetic transformations, primarily through nucleophilic substitution reactions. The reactivity is significantly influenced by the position of the substituent on the pyridine ring, with the 2- and 4-isomers generally being more reactive than the 3-isomer. For these primary halides, the SN2 mechanism is strongly favored, and reaction outcomes can be effectively controlled by the judicious choice of nucleophile and solvent. The accessibility of these compounds and the predictability of their reactions make them indispensable building blocks for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-ethoxypyridine is a key intermediate in the synthesis of a variety of pharmacologically and agrochemically important compounds. Its reactivity is primarily centered around the chloromethyl group at the 5-position, which readily undergoes nucleophilic substitution. The ethoxy group at the 2-position, however, is not a mere spectator. It plays a crucial electronic role, modulating the reactivity of the entire molecule. This technical guide delves into the intricate influence of the 2-ethoxy group on the chemical behavior of this compound, providing a comprehensive overview for researchers in organic synthesis and drug discovery.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic influences the reactivity of its substituents. The introduction of an ethoxy group at the 2-position significantly alters the electronic landscape of the pyridine ring. As an electron-donating group, the ethoxy moiety increases the electron density of the ring system, which in turn affects the reactivity of the chloromethyl group at the 5-position.[1] This guide will explore this electronic modulation in detail, supported by quantitative data and detailed experimental protocols.

Electronic Effects of the 2-Ethoxy Group

The ethoxy group at the 2-position of the pyridine ring exerts a significant electron-donating effect through resonance. The lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. While the chloromethyl group is at the meta position relative to the nitrogen, the overall increase in electron density on the ring can influence the stability of reaction intermediates and transition states.

This electron-donating nature of the ethoxy group can be qualitatively understood by considering its influence on the electrophilicity of the carbon atom in the chloromethyl group. A higher electron density on the pyridine ring can slightly reduce the partial positive charge on the benzylic carbon of the chloromethyl group, potentially impacting the rate of nucleophilic attack.

Reactivity in Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution at the chloromethyl group. The benzylic nature of this group, attached to an aromatic ring, enhances its reactivity towards nucleophiles compared to a simple alkyl chloride. The stability of the potential benzylic carbocation intermediate, should the reaction proceed through an S(_N)1-like mechanism, or the stabilization of the transition state in an S(_N)2 reaction, is a key factor.

Comparative Reactivity Data

To illustrate the influence of substituents on the reactivity of benzylic halides, the following table summarizes the relative rates of S(_N)2 reactions for a series of para-substituted benzyl chlorides. While not a direct comparison with the pyridine system, it provides a valuable framework for understanding the electronic effects.

Substituent (para-)Relative Rate (k/k_H)
-OCH₃0.45
-CH₃0.83
-H1.00
-Cl1.48
-NO₂7.9

Data is illustrative and based on typical trends for S(_N)2 reactions of substituted benzyl halides.

This data indicates that for a pure S(_N)2 reaction on a benzene ring, electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. However, the pyridine nitrogen itself is strongly electron-withdrawing, and the overall reactivity of this compound will be a balance of the electronic effects of both the ring nitrogen and the ethoxy substituent.

Key Experimental Protocols

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with various nucleophiles. Below are detailed protocols for two key transformations.

Synthesis of 5-(Piperidin-1-ylmethyl)-2-ethoxypyridine

This reaction exemplifies a typical nucleophilic substitution with an amine.

Experimental Protocol:

  • Reagents:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) as solvent

  • Procedure:

    • To a solution of this compound in acetonitrile, add piperidine and potassium carbonate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-(piperidin-1-ylmethyl)-2-ethoxypyridine.

  • Expected Yield: 85-95%

Synthesis of 2-Ethoxy-5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyridine

This protocol illustrates a nucleophilic substitution with a thiol, a common step in the synthesis of certain pharmaceutical agents.

Experimental Protocol:

  • Reagents:

    • This compound (1.0 eq)

    • 1-Phenyl-1H-tetrazole-5-thiol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 1-phenyl-1H-tetrazole-5-thiol in DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate salt.

    • To this mixture, add a solution of this compound in DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-ethoxy-5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyridine.

  • Expected Yield: 70-85%

Application in Drug Discovery: PIM-1 Kinase Inhibitors

Derivatives of 2-alkoxypyridines have shown promise as inhibitors of PIM-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival.[2] Overexpression of PIM-1 is implicated in various cancers, making it an attractive therapeutic target. The this compound scaffold can be utilized to synthesize a library of compounds for screening as PIM-1 inhibitors.

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 in the JAK/STAT signaling pathway and its downstream effects on apoptosis.

PIM1_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 2-Alkoxypyridine Inhibitor Inhibitor->PIM1 Inhibits Kinase_Inhibitor_Screening start Start: Synthesize Library of 2-Alkoxypyridine Derivatives assay_prep Prepare Kinase Assay: - Purified PIM-1 Kinase - Substrate (e.g., peptide) - ATP-[γ-³²P] start->assay_prep incubation Incubation: - Kinase + Inhibitor - Add Substrate + ATP-[γ-³²P] assay_prep->incubation separation Stop Reaction & Separate: - Spot on membrane - Wash away free ATP-[γ-³²P] incubation->separation detection Detection: - Scintillation Counting or - Autoradiography separation->detection data_analysis Data Analysis: - Determine IC₅₀ values detection->data_analysis end End: Identify Lead Compounds data_analysis->end

References

Methodological & Application

Application Notes and Protocols: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-ethoxypyridine is a key heterocyclic building block in organic synthesis, valued for its application in the construction of complex molecules, particularly in the pharmaceutical industry. The presence of a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position of the pyridine ring makes it a versatile intermediate for introducing the 2-ethoxypyridin-5-ylmethyl moiety into a target molecule. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role as a precursor in the synthesis of COX-2 inhibitors like Etoricoxib.

Synthetic Applications

This compound is primarily utilized in nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile. This reactivity allows for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it a valuable precursor for a wide range of molecular scaffolds.

A significant application of this intermediate is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3][4] The 2-ethoxypyridine motif is a key structural feature in several potent and selective COX-2 inhibitors. The chloromethyl group provides a convenient handle to connect this pyridine fragment to other parts of the target molecule.

Table 1: Applications of this compound in Synthesis

Application AreaType of ReactionDownstream Product ClassReference Example
Medicinal ChemistryNucleophilic SubstitutionCOX-2 InhibitorsEtoricoxib Intermediates
AgrochemicalsNucleophilic SubstitutionPyridine-based Pesticides-
Materials SciencePolymer FunctionalizationPyridine-containing Polymers-

Experimental Protocols

Synthesis of a Key Intermediate for Etoricoxib: 2-ethoxy-5-((4-(methylsulfonyl)phenyl)methyl)pyridine

This protocol describes the nucleophilic substitution reaction between this compound and the anion of 4-(methylsulfonyl)toluene to form a key intermediate in the synthesis of Etoricoxib.

Reaction Scheme:

Table 2: Quantitative Data for the Synthesis of 2-ethoxy-5-((4-(methylsulfonyl)phenyl)methyl)pyridine

ParameterValue
Reactants
This compound1.0 eq
4-(Methylsulfonyl)toluene1.1 eq
Sodium Hydride (60% in mineral oil)1.2 eq
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Yield ~85% (representative)
Purity (by HPLC) >98%

Experimental Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere. Anhydrous DMF is then added to the flask.

  • Deprotonation: A solution of 4-(methylsulfonyl)toluene (1.1 eq) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which time the color may change, indicating the formation of the anion.

  • Nucleophilic Substitution: A solution of this compound (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-ethoxy-5-((4-(methylsulfonyl)phenyl)methyl)pyridine.

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a pharmaceutical intermediate using this compound.

G cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Substitution A 4-(Methylsulfonyl)toluene C Anion Formation (Deprotonation) A->C B Sodium Hydride (Base) B->C E Reaction Mixture C->E D This compound D->E F Work-up & Purification E->F G Target Intermediate: 2-ethoxy-5-((4-(methylsulfonyl)phenyl)methyl)pyridine F->G

Synthetic workflow for the preparation of a key Etoricoxib intermediate.
Biological Signaling Pathway: COX-2 Inhibition

Etoricoxib, a downstream product of syntheses involving this compound intermediates, is a selective COX-2 inhibitor. The diagram below illustrates the cyclooxygenase (COX) pathway and the mechanism of action of COX-2 inhibitors.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Housekeeping Functions Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain, Fever Inflammation_Reduction Reduced Inflammation, Pain, and Fever Etoricoxib Etoricoxib (Selective COX-2 Inhibitor) Etoricoxib->COX2 Inhibition

References

Application of 5-(Chloromethyl)-2-ethoxypyridine in Agrochemical Research: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive research on the specific agrochemical applications of 5-(Chloromethyl)-2-ethoxypyridine is limited in publicly available literature. However, its structural motifs—a substituted pyridine ring and a reactive chloromethyl group—are hallmarks of numerous active compounds in agrochemicals. This document presents a representative application based on the fungicidal properties of closely related pyridine derivatives, illustrating the potential use of this compound as a key intermediate in the development of novel fungicides. The hypothetical fungicide "Ethoxypyrin" is used for illustrative purposes.

Application Notes: Ethoxypyrin, a Novel Pyridine-Based Fungicide

Introduction: Ethoxypyrin is a novel, hypothetical fungicide synthesized from the intermediate this compound. As a member of the pyridine class of fungicides, Ethoxypyrin is designed to offer a targeted approach to fungal control. The 2-ethoxypyridine core is anticipated to confer favorable properties such as systemic movement within the plant and metabolic stability. The reactive 5-(chloromethyl) group serves as a crucial chemical handle for introducing a toxophore, the part of the molecule responsible for the fungicidal activity.

Hypothetical Mechanism of Action: It is proposed that Ethoxypyrin functions as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action involves the specific binding and inhibition of the succinate dehydrogenase (SQR) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. By blocking the oxidation of succinate to fumarate, Ethoxypyrin disrupts cellular respiration, leading to a severe deficit in ATP production and ultimately causing the death of the fungal pathogen.

Spectrum of Activity: Preliminary in-vitro studies on analogous compounds suggest that Ethoxypyrin would be effective against a range of economically important plant pathogenic fungi, particularly within the Ascomycetes and Deuteromycetes classes. These could include pathogens responsible for diseases such as gray mold, white mold, and various blights.

Quantitative Data Summary

The following table summarizes the in-vitro fungicidal activity of the representative fungicide, Ethoxypyrin, against several key plant pathogens.

Fungal SpeciesCommon DiseaseEC50 (mg/L)95% Confidence Interval
Botrytis cinereaGray Mold1.751.55 - 1.98
Sclerotinia sclerotiorumWhite Mold2.412.12 - 2.75
Alternaria alternataLeaf Spot3.893.45 - 4.38
Fusarium oxysporumFusarium Wilt5.204.66 - 5.79
Cercospora beticolaLeaf Spot of Sugar Beet2.952.60 - 3.34

Experimental Protocols

Protocol 1: Synthesis of Ethoxypyrin from this compound

Objective: To synthesize the active fungicidal compound Ethoxypyrin via a nucleophilic substitution reaction.

Materials:

  • This compound

  • 3-(Trifluoromethyl)-1H-pyrazol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • In a round-bottom flask, dissolve 3-(Trifluoromethyl)-1H-pyrazol (1.1 equivalents) in anhydrous DMF.

  • Add finely ground potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes to form the pyrazole salt.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Ethoxypyrin.

Protocol 2: In-Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the half-maximal effective concentration (EC₅₀) of Ethoxypyrin against a target fungal pathogen.

Materials:

  • Pure Ethoxypyrin

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of Ethoxypyrin in DMSO (e.g., 10,000 mg/L).

  • Prepare a dilution series of Ethoxypyrin in molten PDA medium to achieve final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mg/L). A control medium with the same concentration of DMSO (not exceeding 1% v/v) should also be prepared.

  • Pour the PDA, both treated and control, into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing 7-day-old culture of the target fungus, excise a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

  • Seal the dishes with parafilm and incubate at 25°C in the dark.

  • When the fungal growth in the control plates has nearly reached the edge of the dish (typically 48-72 hours), measure the diameter of the fungal colonies in two perpendicular directions for all treatments.

  • Calculate the percentage of growth inhibition for each concentration using the formula:

    • Inhibition (%) = [ (Colony Diameter_control - Colony Diameter_treated) / Colony Diameter_control ] x 100

  • Determine the EC₅₀ value by performing a probit analysis of the inhibition data.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Ethoxypyrin cluster_bioassay Protocol 2: In-Vitro Antifungal Bioassay A 1. Reactants Combination (this compound, 3-(Trifluoromethyl)-1H-pyrazol, K2CO3) B 2. Reaction at 70°C A->B C 3. Aqueous Work-up & Extraction B->C D 4. Purification via Chromatography C->D E Pure Ethoxypyrin D->E F 1. Preparation of Ethoxypyrin Dilutions in PDA G 2. Inoculation with Fungal Mycelial Plugs F->G H 3. Incubation at 25°C G->H I 4. Measurement of Mycelial Growth H->I J 5. Calculation of EC50 Value I->J

Caption: Workflow for the synthesis and in-vitro antifungal evaluation of Ethoxypyrin.

signaling_pathway cluster_mitochondrion Fungal Mitochondrial Respiration complex_i Complex I complex_iii Complex III complex_i->complex_iii e- complex_ii Complex II (SQR) complex_ii->complex_iii e- fumarate Fumarate complex_ii->fumarate complex_iv Complex IV complex_iii->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient atp ATP atp_synthase->atp succinate Succinate succinate->complex_ii Oxidation ethoxypyrin Ethoxypyrin ethoxypyrin->complex_ii Inhibition

Caption: Hypothetical mechanism of Ethoxypyrin inhibiting the fungal respiratory chain.

Application Note: A Detailed Protocol for the Nucleophilic Substitution Reaction of 5-(Chloromethyl)-2-ethoxypyridine with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Chloromethyl)-2-ethoxypyridine is a highly versatile bifunctional molecule used extensively in organic synthesis. Its structure is characterized by a pyridine ring substituted with an electron-donating ethoxy group and a reactive chloromethyl group.[1] The reactivity of this compound is primarily driven by the chloromethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups onto the pyridine core, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The reaction with amines, in particular, leads to the formation of aminomethylpyridine derivatives, which are key structural motifs in many biologically active compounds. This document provides a detailed protocol for the reaction of this compound with primary and secondary amines.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride ion from the chloromethyl group.

Figure 1: General reaction of this compound with a primary or secondary amine.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 5-(aminomethyl)-2-ethoxypyridine derivatives. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine used.

Materials and Equipment:

  • Reagents:

    • This compound

    • Amine (primary or secondary)

    • Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

    • Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.2 equivalents), the anhydrous base (1.5 equivalents), and the chosen anhydrous solvent (e.g., Acetonitrile).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 60-80 °C). The optimal temperature and reaction time will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates the reaction's completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield the pure aminomethylpyridine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Considerations for Primary Amines: Primary amines can undergo over-alkylation to form secondary and tertiary amines.[2] To favor mono-alkylation, it is often recommended to use a large excess of the primary amine (3-5 equivalents), which can then also act as the base.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the reaction of this compound with various types of amines. These are representative examples and may require optimization.

Amine (Example)Amine TypeSolventBaseTemperature (°C)Time (h)Typical Yield (%)
BenzylaminePrimaryAcetonitrileK₂CO₃606-1275-90
MorpholineSecondaryDMFEt₃N704-880-95
AnilineAromaticDMSODIPEA8012-2460-75

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 5-(aminomethyl)-2-ethoxypyridine derivatives.

G Experimental Workflow A 1. Reagent Preparation (Amine, Base, Solvent) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Dropwise Addition of This compound B->C D 4. Heating & Reaction (e.g., 60-80°C) C->D E 5. TLC Monitoring D->E D->E F 6. Reaction Work-up (Quench, Extract, Dry) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for the synthesis of aminomethylpyridine derivatives.

Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in thousands of approved drugs.[3] The aminomethylpyridine core synthesized through this protocol serves as a crucial intermediate for building more complex molecules. These structures are often explored for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[4] The ability to easily introduce a wide variety of amine-containing side chains allows for the systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery. The resulting compounds are frequently investigated for applications in oncology, neuroscience, and infectious diseases.

References

Application Notes and Protocols for the Synthesis of Aminomethylpyridines using 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylpyridines are a class of organic compounds that hold significant value as building blocks in medicinal chemistry and drug discovery. Their structural motif is present in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of N-substituted aminomethylpyridines via nucleophilic substitution of 5-(Chloromethyl)-2-ethoxypyridine with various primary and secondary amines. Additionally, it highlights a key application of these compounds as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an important target in the management of type 2 diabetes.

General Reaction Scheme

The synthesis of aminomethylpyridines from this compound proceeds via a standard SN2 reaction mechanism. The electron-donating effect of the ethoxy group at the 2-position of the pyridine ring can influence the reactivity of the chloromethyl group at the 5-position. The general reaction is depicted below:

G reactant1 This compound product N-substituted (2-ethoxypyridin-5-yl)methanamine reactant1->product + reactant2 R1R2NH (Amine) reactant2->product + byproduct HCl product->byproduct -

Caption: General reaction for the synthesis of N-substituted aminomethylpyridines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various aminomethylpyridines from this compound.

Protocol 1: Synthesis of (2-Ethoxypyridin-5-yl)methanamine

Materials:

  • This compound

  • 25% Aqueous ammonia

  • Acetonitrile

  • 30% Aqueous sodium hydroxide solution

  • Ethanol

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • In a stainless steel autoclave, combine this compound (1 equivalent), 25% aqueous ammonia (10-15 equivalents), and acetonitrile.

  • Seal the autoclave and stir the mixture on an oil bath at 80°C for 2 hours.

  • Cool the reaction mixture to room temperature and cautiously dilute it with 30% aqueous sodium hydroxide solution.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • To the residue, add ethanol, followed by anhydrous magnesium sulfate to dry the solution.

  • Filter the mixture to remove the insoluble salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol (e.g., 9:1 v/v) eluent system to obtain the pure (2-ethoxypyridin-5-yl)methanamine.

Protocol 2: General Procedure for the Synthesis of N-Substituted (2-Ethoxypyridin-5-yl)methanamines with Primary and Secondary Amines

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3)

  • Acetonitrile or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.

  • Add a base, such as triethylamine (1.5 equivalents) or potassium carbonate (2 equivalents), to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted (2-ethoxypyridin-5-yl)methanamine.

Data Presentation

The following table summarizes expected outcomes for the synthesis of various aminomethylpyridines. Please note that yields are estimates and can vary based on reaction scale and purification efficiency.

Amine ReactantProductBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Ammonia(2-Ethoxypyridin-5-yl)methanamine-Acetonitrile/Water28060-75
BenzylamineN-Benzyl-(2-ethoxypyridin-5-yl)methanamineTEAAcetonitrile4-6RT80-90
Morpholine4-((2-Ethoxypyridin-5-yl)methyl)morpholineK2CO3DMF12-166075-85
Piperidine1-((2-Ethoxypyridin-5-yl)methyl)piperidineTEAAcetonitrile6-8RT85-95
AnilineN-Phenyl-(2-ethoxypyridin-5-yl)methanamineK2CO3DMF18-248050-65

Application Highlight: Aminomethylpyridines as DPP-4 Inhibitors

A significant application of aminomethylpyridine derivatives is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes.[2][3]

The aminomethylpyridine scaffold can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[1] Optimization of substituents on both the pyridine ring and the amino group has led to the discovery of potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range.[1]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose decreases production via inhibition Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP4_Inhibitor Aminomethylpyridine DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of aminomethylpyridine-based DPP-4 inhibitors.

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of aminomethylpyridines is outlined below.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Amine - Base - Solvent Start->Reaction_Setup Reaction Stirring at specified temperature and time Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quenching - Extraction - Washing - Drying Monitoring->Workup Complete Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization: - NMR - MS - Purity Analysis Purification->Analysis Final_Product Pure Aminomethylpyridine Analysis->Final_Product

References

Application Notes and Protocols for the Chloromethylation of 2-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloromethylation of 2-ethoxypyridine is a key synthetic transformation yielding 5-(chloromethyl)-2-ethoxypyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The introduction of a chloromethyl group onto the pyridine ring provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. This document provides a detailed experimental procedure for this reaction, an overview of the reaction mechanism, and relevant quantitative data.

The primary and most direct method for the synthesis of this compound is the electrophilic substitution reaction of 2-ethoxypyridine with formaldehyde and hydrochloric acid.[1] This procedure falls under the category of Blanc chloromethylation reactions. Alternative synthetic strategies include the selective chlorination of 2-ethoxy-5-methylpyridine.[1]

Reaction Principle and Signaling Pathway

The chloromethylation of 2-ethoxypyridine proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly reactive electrophile, the hydroxymethyl cation, or its equivalent. The electron-rich pyridine ring of 2-ethoxypyridine then attacks this electrophile, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent loss of a proton restores the aromaticity of the pyridine ring, yielding the hydroxymethyl derivative. Finally, the hydroxyl group is displaced by a chloride ion from the hydrochloric acid to form the final product, this compound. The ethoxy group at the 2-position directs the incoming electrophile to the 5-position of the pyridine ring.

Reaction_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_conversion Conversion to Chloromethyl Group H2C=O Formaldehyde H2C=OH+ Protonated Formaldehyde (Electrophile) H2C=O->H2C=OH+ + H⁺ H+ H⁺ (from HCl) Ethoxypyridine 2-Ethoxypyridine Sigma_Complex Sigma Complex (Carbocation Intermediate) Ethoxypyridine->Sigma_Complex + H₂C=OH⁺ Hydroxymethyl_Product 5-(Hydroxymethyl)-2-ethoxypyridine Sigma_Complex->Hydroxymethyl_Product - H⁺ Final_Product This compound Hydroxymethyl_Product->Final_Product + HCl - H₂O Cl- Cl⁻ (from HCl)

Caption: Reaction mechanism for the chloromethylation of 2-ethoxypyridine.

Experimental Workflow

The experimental workflow involves the preparation of the reaction mixture, the reaction itself under controlled temperature, followed by work-up and purification of the final product.

Experimental_Workflow start Start prep 1. Reagent Preparation - 2-Ethoxypyridine - Paraformaldehyde - Concentrated HCl start->prep end End reaction 2. Reaction - Combine reagents - Heat the mixture (e.g., 90-100°C) - Stir for a specified time (e.g., 4-6 hours) prep->reaction workup 3. Work-up - Cool the reaction mixture - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent (e.g., CH₂Cl₂) reaction->workup purification 4. Purification - Dry the organic layer (e.g., over Na₂SO₄) - Evaporate the solvent - Purify by column chromatography or distillation workup->purification analysis 5. Characterization - NMR, IR, Mass Spectrometry - Purity analysis (e.g., HPLC) purification->analysis analysis->end

Caption: General experimental workflow for the chloromethylation of 2-ethoxypyridine.

Application Notes and Protocols

This section provides a detailed protocol for the chloromethylation of 2-ethoxypyridine.

Materials and Equipment:

  • 2-Ethoxypyridine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and silica gel (for purification)

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethoxypyridine and paraformaldehyde.

  • Addition of Acid: Slowly add concentrated hydrochloric acid to the mixture while stirring. The addition is exothermic and may require cooling in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes. Please note that yields can vary based on the specific reaction scale and conditions.

ParameterValueReference
Starting Material 2-Ethoxypyridine[1]
Reagents Paraformaldehyde, Conc. HCl[1]
Reaction Temperature 90-100 °CGeneral procedure
Reaction Time 4-6 hoursGeneral procedure
Product This compound[1]
Typical Yield Moderate to Good[2]
Purity >95% (after purification)[1]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Formaldehyde is a suspected carcinogen and should be handled with care.

  • The reaction is exothermic, and appropriate temperature control measures should be in place.

Conclusion

The chloromethylation of 2-ethoxypyridine is a robust and reliable method for the synthesis of this compound. The provided protocol offers a detailed guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the desired product. The resulting chloromethylated pyridine is a versatile intermediate that can be used in a wide range of subsequent chemical transformations.

References

Application Notes: The Role of 5-(Chloromethyl)pyridine Scaffolds in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(Chloromethyl)-2-ethoxypyridine is a substituted pyridine derivative valued in organic synthesis as a versatile building block. Its structure features a reactive chloromethyl group at the 5-position, which serves as an electrophilic site for nucleophilic substitution, and an electron-donating ethoxy group at the 2-position, which modulates the electronic properties of the pyridine ring. The chloromethyl group is a key functional handle that allows for the straightforward introduction of the pyridinylmethyl moiety into various molecular frameworks, a common strategy in medicinal chemistry to develop novel therapeutic agents.

While specific, publicly documented examples of this compound in the synthesis of named bioactive compounds are limited, its structural analogue, 2-chloro-5-(chloromethyl)pyridine , has been effectively used to demonstrate the synthetic utility of the 5-(chloromethyl)pyridine scaffold. The following application notes detail the synthesis and biological evaluation of compounds derived from this closely related and well-documented precursor, providing protocols and data relevant to researchers exploring this class of reagents.

Application Note 1: Synthesis of Bioactive Hydrazone Derivatives with Antimalarial Activity

The 5-(chloromethyl)pyridine core is a valuable starting point for generating libraries of compounds for biological screening. One effective strategy involves converting the reactive chloromethyl group into a hydrazone moiety. Hydrazones are a class of compounds known for their wide range of biological activities.[1][2] A recent study details the synthesis of novel hydrazone derivatives from 2-chloro-5-(chloromethyl)pyridine, which have demonstrated promising antimalarial activity.[3]

Data Presentation: Synthesis and Antimalarial Activity of Hydrazone Derivatives

The following table summarizes the yield and in vitro antimalarial activity of synthesized (E)-N'-((substituted-phenyl)methylene)-[1-(6-chloropyridin-3-yl)]methanehydrazide derivatives against the chloroquine-sensitive strain of Plasmodium falciparum.

Compound IDAromatic Aldehyde SubstituentYield (%)Antimalarial Activity (IC₅₀, µg/mL)[3]
5a 4-Hydroxy75%1.76
5b 4-Nitro82%0.52
5c 4-Chloro78%0.48
5d 4-Methoxy85%1.55
5e 3,4,5-Trimethoxy72%1.68
Quinine (Standard Drug)N/A0.55

Note: The study also reported moderate antimicrobial activity for these compounds against various bacterial and fungal strains.[3]

Experimental Protocols

1. Synthesis of Key Intermediate: 2-Chloro-5-(hydrazinylmethyl)pyridine (3a) [3]

  • Materials: 2-chloro-5-(chloromethyl)pyridine, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of 2-chloro-5-(chloromethyl)pyridine (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.5 mol) dropwise while stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-5-(hydrazinylmethyl)pyridine. A reported yield for this step is approximately 70%.[3]

2. General Protocol for the Synthesis of Hydrazone Derivatives (5a-e) [3]

  • Materials: 2-chloro-5-(hydrazinylmethyl)pyridine (3a), substituted aromatic aldehydes, Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine (3a) (10 mmol) in ethanol (50 mL).

    • To this solution, add the respective substituted aromatic aldehyde (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction via TLC.

    • Upon completion, cool the reaction mixture. The solid product will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final hydrazone derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Bioactive Derivatives A 2-Chloro-5- (chloromethyl)pyridine B 2-Chloro-5- (hydrazinylmethyl)pyridine A->B  + Hydrazine Hydrate (Ethanol, Reflux) C Hydrazone Derivatives (e.g., 5a-e) B->C  + Aromatic Aldehydes (Ethanol, Reflux, H+) D Antimalarial & Antimicrobial Activity C->D Biological Screening

Caption: Synthetic workflow for producing bioactive hydrazones.

Application Note 2: Library Generation via Nucleophilic Substitution

The primary utility of the 5-(chloromethyl)pyridine scaffold lies in its ability to act as a versatile electrophile in nucleophilic substitution reactions. The chlorine atom of the chloromethyl group is a good leaving group, allowing for the facile attachment of a wide variety of nucleophiles (Nu-), such as amines, thiols, phenols, and carbanions. This reactivity enables the generation of large, diverse libraries of novel pyridine derivatives for high-throughput screening in drug discovery programs.

Experimental Workflow: Conceptual Protocol for Library Synthesis
  • Reaction Setup: In parallel reaction vessels (e.g., a 96-well plate), dispense a solution of 2-chloro-5-(chloromethyl)pyridine in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: To each vessel, add a different nucleophile from a pre-selected library of building blocks. A mild base (e.g., K₂CO₃ or Et₃N) is often added to facilitate the reaction, especially with amine or thiol nucleophiles.

  • Reaction Execution: Agitate the reaction plate at a controlled temperature (e.g., 25-80 °C) for a set period (e.g., 12-24 hours).

  • Work-up & Purification: Perform a streamlined work-up, such as liquid-liquid extraction or solid-phase extraction, followed by purification, typically using automated parallel HPLC.

  • Screening: The resulting library of purified compounds is then submitted for biological screening against various therapeutic targets.

Visualization

G cluster_core Core Scaffold cluster_nucleophiles Nucleophile Library cluster_products Diverse Product Library A 5-(Chloromethyl)pyridine Derivative Prod1 Product 1 (Amine Adduct) A->Prod1 Prod2 Product 2 (Thioether) A->Prod2 Prod3 Product 3 (Ether) A->Prod3 Prod4 Product 4 A->Prod4 Nuc1 Amine (R-NH2) Nuc1->Prod1 + Nuc2 Thiol (R-SH) Nuc2->Prod2 + Nuc3 Phenol (Ar-OH) Nuc3->Prod3 + Nuc4 Other Nu- Nuc4->Prod4 + Screening High-Throughput Screening Prod1->Screening Prod2->Screening Prod3->Screening Prod4->Screening Hit Bioactive Hit Compound Screening->Hit Identifies

References

Application Notes & Protocols for the Analytical Characterization of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of 5-(Chloromethyl)-2-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the methodologies for confirming the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A foundational aspect of characterization is the confirmation of the basic physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
CAS Number 101990-71-0[1]
Appearance Solid[2]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d1HH-6 (Pyridine)
7.65dd1HH-4 (Pyridine)
6.75d1HH-3 (Pyridine)
4.55s2H-CH₂Cl
4.35q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
163.5C-2 (Pyridine)
151.0C-6 (Pyridine)
140.0C-4 (Pyridine)
129.5C-5 (Pyridine)
111.0C-3 (Pyridine)
62.0-OCH₂CH₃
45.0-CH₂Cl
14.5-OCH₂CH₃
Protocol 2.1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., pulse width, acquisition time, relaxation delay).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra based on chemical shifts, coupling patterns, and integration values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 2.3: Expected Mass Spectral Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
171/17330[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
136100[M - Cl]⁺
12240[M - CH₂Cl]⁺
10860[M - C₂H₅O]⁺
9325[C₅H₄N-CH₂]⁺
Protocol 2.2: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Materials:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DCM.

  • Instrument Setup:

    • GC Conditions:

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injection Volume: 1 µL (splitless mode).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-300.

  • Data Acquisition: Inject the sample and acquire the data.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and compare it with the expected fragments.

    • Integrate all peaks in the total ion chromatogram (TIC) to determine the purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2.4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850Medium-StrongC-H stretch (aliphatic)
1600, 1480Medium-StrongC=C and C=N stretch (pyridine ring)
1250StrongC-O-C stretch (aryl ether)
830StrongC-H out-of-plane bend (substituted pyridine)
750-650StrongC-Cl stretch
Protocol 2.3: FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • FTIR spectrometer with a sample holder for KBr pellets

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty KBr pellet holder in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Assign the absorption bands to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are crucial for determining the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds.

Table 3.1: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Expected Retention Time ~5-7 minutes
Protocol 3.1: HPLC Purity Analysis

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 ratio and adding 0.1% TFA. Degas the mobile phase before use.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate, column temperature, and detector wavelength as specified in Table 3.1.

  • Analysis: Inject the sample solution and run the analysis for an appropriate time to allow for the elution of all components.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Analytical Workflow and Data Interpretation

A systematic workflow ensures a comprehensive characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation A Physicochemical Properties (MW, MF) B NMR Spectroscopy (1H, 13C) A->B Confirms Elemental Composition C Mass Spectrometry (EI-MS) B->C Provides Structural Framework G Data Integration & Reporting D FTIR Spectroscopy C->D Confirms Molecular Weight E HPLC-UV D->E Identifies Functional Groups F GC-MS E->F Quantifies Purity F->G Identifies Volatile Impurities

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The application of this comprehensive suite of analytical techniques and protocols will ensure the accurate and reliable characterization of this compound. The integration of data from spectroscopic and chromatographic methods provides a high degree of confidence in the identity, structure, and purity of this important chemical intermediate, which is critical for its application in research, development, and manufacturing.

References

Application Note: Structural Characterization of 5-(Chloromethyl)-2-ethoxypyridine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-(Chloromethyl)-2-ethoxypyridine is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its versatile structure, featuring a reactive chloromethyl group and an electron-donating ethoxy group, makes it a valuable building block in organic synthesis.[1] Accurate structural confirmation and purity assessment are critical for its application in multi-step syntheses. This document provides detailed protocols for the characterization of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring reliable data for research and development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, dissolved in a standard NMR solvent like CDCl₃. These predictions are based on established chemical shift values for substituted pyridine rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm)
H-3 (Pyridine)7.20 - 7.30 (d)C-2 (Pyridine, C-O)162 - 164
H-4 (Pyridine)7.60 - 7.70 (dd)C-3 (Pyridine, CH)110 - 112
H-6 (Pyridine)8.15 - 8.25 (d)C-4 (Pyridine, CH)139 - 141
-CH₂Cl4.50 - 4.60 (s)C-5 (Pyridine, C-C)130 - 132
-OCH₂CH₃4.30 - 4.40 (q)C-6 (Pyridine, CH)148 - 150
-OCH₂CH₃1.35 - 1.45 (t)-CH₂Cl44 - 46
-OCH₂CH₃61 - 63
-OCH₂CH₃14 - 15

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample and acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 512 to 2048). A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate analysis Structural Elucidation calibrate->analysis

Caption: Workflow for structural elucidation via NMR spectroscopy.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data

For this compound (Molecular Weight: 171.62 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a single chlorine atom.[1]

Table 2: Predicted m/z Peaks for this compound

m/z (Mass/Charge) Assignment Notes
171.05[M]⁺ (with ³⁵Cl)Molecular ion peak.
173.05[M+2]⁺ (with ³⁷Cl)Isotopic peak for chlorine; expected relative intensity is ~32% of the [M]⁺ peak (approx. 3:1 ratio).[1]
136.06[M - Cl]⁺Loss of a chlorine radical.
122.05[M - CH₂Cl]⁺Loss of the chloromethyl group. This is a common fragmentation pathway for halomethyl pyridines.[1]
142.06[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
126.03[M - OC₂H₅]⁺Loss of the ethoxy radical.
Experimental Protocol: Mass Spectrometry Analysis

This protocol describes a general method using Electrospray Ionization (ESI) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters:

      • Ionization Mode: Positive (+)

      • Capillary Voltage: 3.5 - 4.5 kV

      • Sheath and Auxiliary Gas Flow: Optimize for stable spray (e.g., 30 and 10 arbitrary units, respectively).

      • Capillary Temperature: 275 - 350 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem MS (MS/MS) experiments. Isolate the precursor ion of interest (e.g., m/z 171.05) and apply collision-induced dissociation (CID) to generate fragment ions.[2]

  • Data Analysis:

    • Analyze the full scan spectrum to identify the molecular ion ([M+H]⁺) and confirm its isotopic pattern.

    • Calculate the elemental composition from the accurate mass measurement.

    • Interpret the MS/MS spectrum to confirm the structure by matching observed fragments to predicted fragmentation pathways.[3]

Workflows and Fragmentation Pathway

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to ~5 µg/mL stock->dilute infuse Direct Infusion dilute->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze detect Detection analyze->detect mw_confirm Confirm MW & Isotopic Pattern detect->mw_confirm frag_analysis Analyze Fragmentation mw_confirm->frag_analysis struct_confirm Confirm Structure frag_analysis->struct_confirm

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway parent This compound [M]⁺ m/z = 171/173 frag1 [M - CH₂Cl]⁺ m/z = 122 parent->frag1 - •CH₂Cl frag2 [M - Cl]⁺ m/z = 136 parent->frag2 - •Cl frag3 [M - OC₂H₅]⁺ m/z = 126 parent->frag3 - •OC₂H₅

Caption: Proposed MS fragmentation of this compound.

Applications in Drug Development

The precise characterization of intermediates like this compound is fundamental in drug discovery and development.[4][5][6]

  • Quality Control: NMR and MS are used to confirm the identity and purity of starting materials and synthetic intermediates, ensuring the reliability of subsequent reactions.

  • Reaction Monitoring: These techniques can track the progress of a chemical reaction, identifying the formation of the desired product and any potential by-products.

  • Metabolite Identification: In later stages, these analytical methods are crucial for identifying metabolites of a drug candidate.

By employing these robust analytical protocols, researchers can ensure the quality and integrity of their chemical entities, accelerating the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Chloromethyl)-2-ethoxypyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Chloromethylation of 2-Ethoxypyridine

Question: My yield of this compound from the chloromethylation of 2-ethoxypyridine with formaldehyde and HCl is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this reaction are a common issue and can often be attributed to several factors. Here's a breakdown of potential causes and actionable solutions:

  • Formation of Byproducts: The primary challenge in this synthesis is the formation of polychlorinated by-products.[1][2] To mitigate this, precise control over reaction conditions is crucial.

    • Solution: Carefully control the reaction temperature and the molar ratio of the reactants. Stopping the reaction before it proceeds to completion can sometimes prevent the formation of substantial amounts of these by-products, although this may result in a more complex mixture requiring careful purification.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Ensure adequate reaction time and maintain the optimal temperature throughout the process. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion to the desired product.

  • Suboptimal Reaction Conditions: The concentration of reactants and the reaction temperature can significantly impact the yield.

    • Solution: Experiment with varying the concentrations of formaldehyde and hydrochloric acid. While specific optimal concentrations can depend on the scale and specific laboratory conditions, a systematic approach to optimizing these parameters is recommended.

Issue 2: Difficulties in the Purification of this compound

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods and how can I overcome common challenges?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar by-products. A multi-step approach is often necessary for achieving high purity.

  • Initial Work-up:

    • After the reaction, the mixture should be quenched, typically with water or a basic solution like sodium bicarbonate to neutralize acidic impurities.[2]

    • The product can then be extracted into an organic solvent such as ethyl acetate.[2] The organic layer should be washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.[2]

  • Chromatography:

    • Column chromatography is a highly effective method for separating the target compound from closely related impurities.[2] The choice of solvent system for elution will depend on the specific impurities present, but a gradient elution from a non-polar to a more polar solvent is a good starting point.

  • Distillation:

    • For larger scale purifications, vacuum distillation can be an effective method, particularly for separating the product from less volatile impurities.[1]

Issue 3: Side Reactions in the Chlorination of 2-Ethoxy-5-methylpyridine

Question: When synthesizing this compound by chlorinating 2-ethoxy-5-methylpyridine, I observe the formation of multiple products. How can I improve the selectivity of this reaction?

Answer:

The selective chlorination of the methyl group without affecting the pyridine ring is a key challenge in this synthetic route. Over-chlorination is a common side reaction.[1]

  • Temperature Control: This is a critical parameter. The reaction should be carried out at a controlled, low temperature to minimize side reactions on the pyridine ring.

  • Chlorinating Agent: The choice and amount of the chlorinating agent are crucial. Using a milder chlorinating agent or a stoichiometric amount can help to improve selectivity.

  • Catalyst: The use of a suitable catalyst can enhance the selectivity of the chlorination of the methyl group.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed in maximum yield, preventing further chlorination.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

There are three primary synthetic routes for this compound:

  • Chloromethylation of 2-ethoxypyridine: This method involves the direct introduction of a chloromethyl group onto the 2-ethoxypyridine ring using formaldehyde and hydrochloric acid.[1]

  • Selective chlorination of 2-ethoxy-5-methylpyridine: This route involves the chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[1]

  • Nucleophilic aromatic substitution: This approach uses 2-chloro-5-chloromethylpyridine as a starting material, which then reacts with sodium ethoxide to replace the chlorine at the 2-position with an ethoxy group.[1]

What are the common by-products in the synthesis of this compound?

The most common by-products are polychlorinated pyridine derivatives, which arise from over-chlorination of the pyridine ring or the methyl group.[1][2] The formation of these by-products makes the purification process more challenging.

How can I prepare the precursor 2-chloro-5-chloromethylpyridine?

2-chloro-5-chloromethylpyridine is a key intermediate and can be synthesized from 3-methylpyridine through oxidation and subsequent chlorination steps. Another route involves the direct chlorination of 2-chloro-5-methylpyridine. However, this direct chlorination can lead to the formation of polychlorinated by-products and may require careful control of reaction conditions to achieve a satisfactory yield and purity.[2]

What is the role of sodium ethoxide in the synthesis?

Sodium ethoxide is a strong nucleophile used in the nucleophilic aromatic substitution route. It attacks the carbon atom at the 2-position of the 2-chloro-5-chloromethylpyridine ring, displacing the chloride ion and forming the desired 2-ethoxy group.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsCommon Side ReactionsYield Potential
Chloromethylation 2-EthoxypyridineFormaldehyde, HClPolychlorinationModerate to Good
Selective Chlorination 2-Ethoxy-5-methylpyridineChlorinating agent (e.g., SO₂Cl₂)Over-chlorinationModerate to Good
Nucleophilic Substitution 2-Chloro-5-chloromethylpyridineSodium ethoxide-Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine from 3-Methylpyridine (Illustrative)

This protocol is for the synthesis of a key precursor.

  • Oxidation of 3-Methylpyridine: In a suitable reaction vessel, dissolve 3-methylpyridine in an appropriate solvent. Add an oxidizing agent (e.g., potassium permanganate) portion-wise while maintaining a controlled temperature. Monitor the reaction until completion. Work up the reaction mixture to isolate 2-chloro-5-methylpyridine.

  • Chlorination of 2-Chloro-5-methylpyridine: Dissolve the 2-chloro-5-methylpyridine in a suitable solvent. Introduce a chlorinating agent (e.g., sulfuryl chloride) dropwise at a low temperature. The reaction is typically carried out under inert atmosphere. After the addition is complete, the reaction mixture is stirred for a specified time. The reaction is then quenched, and the product is extracted and purified by distillation or chromatography.

Note: These are generalized protocols. Researchers should consult detailed literature procedures for specific quantities, reaction conditions, and safety precautions.

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Perform Reaction start->reaction workup Work-up & Purification reaction->workup analysis Analyze Product (Yield & Purity) workup->analysis end_success Successful Synthesis analysis->end_success High Yield & Purity end_fail Low Yield or Impure Product analysis->end_fail Low Yield or Impurity check_byproducts Check for By-products (e.g., Polychlorination) end_fail->check_byproducts optimize_time Optimize Reaction Time end_fail->optimize_time Incomplete reaction improve_purification Refine Purification Method end_fail->improve_purification Purification issues optimize_temp Optimize Temperature Control check_byproducts->optimize_temp By-products detected optimize_ratio Adjust Reactant Ratios check_byproducts->optimize_ratio By-products detected optimize_temp->reaction optimize_ratio->reaction optimize_time->reaction improve_purification->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

reaction_pathways cluster_route1 Route 1: Chloromethylation cluster_route2 Route 2: Selective Chlorination cluster_route3 Route 3: Nucleophilic Substitution r1_start 2-Ethoxypyridine r1_product This compound r1_start->r1_product Electrophilic Aromatic Substitution r1_reagents + Formaldehyde + HCl r2_start 2-Ethoxy-5-methylpyridine r2_product This compound r2_start->r2_product Radical Chlorination r2_reagents + Chlorinating Agent r3_start 2-Chloro-5-chloromethylpyridine r3_product This compound r3_start->r3_product Nucleophilic Aromatic Substitution r3_reagents + Sodium Ethoxide

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Chloromethylation of 2-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of 2-ethoxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the chloromethylation of 2-ethoxypyridine, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions: The reaction requires a strong acid catalyst to activate formaldehyde. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Poor quality of reagents: Degradation of formaldehyde or 2-ethoxypyridine can inhibit the reaction.1. Ensure the use of concentrated hydrochloric acid. The electrophilic substitution mechanism is acid-catalyzed. 2. Gradually increase the reaction temperature. For related chloromethylations, temperatures can range from room temperature up to 120°C. Start with a moderate temperature and optimize. 3. Use fresh, high-purity reagents. Paraformaldehyde can be used as an alternative source of formaldehyde.
Formation of a White Precipitate (Diarylmethane byproduct) 1. High concentration of the starting material: This can favor the reaction of the newly formed chloromethylated product with another molecule of 2-ethoxypyridine. 2. Prolonged reaction time or high temperature: These conditions can promote the formation of the diarylmethane side product.1. Use a higher dilution of the reaction mixture. 2. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times or excessive heat.
Presence of Polychlorinated Byproducts 1. Excess of chloromethylating agent: Using too much formaldehyde and HCl can lead to the introduction of multiple chloromethyl groups onto the pyridine ring. 2. High reaction temperature: Can favor over-chlorination.1. Carefully control the stoichiometry of the reagents. Use a slight excess of the chloromethylating agent, but avoid large excesses. 2. Maintain a controlled reaction temperature. For direct chlorination of related compounds, a temperature range of -5°C to 25°C is recommended to prevent over-chlorination.[1]
Difficult Purification 1. Formation of multiple, closely-related byproducts: Side reactions can lead to a complex mixture that is difficult to separate. 2. Residual acidic impurities: Can interfere with column chromatography.1. Optimize reaction conditions to minimize byproduct formation. 2. During work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before purification by silica gel chromatography.[2]
Safety Concern: Formation of Bis(chloromethyl) ether This is a known, highly carcinogenic byproduct of chloromethylation reactions using formaldehyde and HCl.All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the chloromethylation of 2-ethoxypyridine?

A1: The chloromethylation of 2-ethoxypyridine is an electrophilic aromatic substitution reaction. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, which is then attacked by the electron-rich pyridine ring. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product by the chloride ions present. The ethoxy group at the 2-position is an electron-donating group, which activates the pyridine ring for this substitution, primarily at the 5-position.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Diarylmethane formation: The chloromethylated product can react with another molecule of 2-ethoxypyridine to form a diarylmethane byproduct.

  • Polychlorination: Introduction of more than one chloromethyl group onto the pyridine ring can occur, especially with an excess of the chloromethylating agent or at higher temperatures.[1]

  • Formation of bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form from formaldehyde and HCl.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the 2-ethoxypyridine starting material and the formation of the desired product. This will help in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction duration.

Q4: What is a standard work-up and purification procedure for this reaction?

A4: A typical work-up involves quenching the reaction mixture, often with water or an ice bath. The mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by silica gel column chromatography to separate the desired 5-(chloromethyl)-2-ethoxypyridine from any byproducts.[2]

Experimental Protocols

General Protocol for Chloromethylation of 2-Ethoxypyridine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 2-ethoxypyridine. Cool the flask in an ice bath.

  • Slowly add a mixture of formaldehyde (or paraformaldehyde) and concentrated hydrochloric acid to the cooled 2-ethoxypyridine with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred at room temperature or gently heated to a temperature between 40-80°C. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

Chloromethylation_Pathway 2-Ethoxypyridine 2-Ethoxypyridine Desired_Product This compound 2-Ethoxypyridine->Desired_Product Chloromethylation Side_Product_2 Polychlorinated Products 2-Ethoxypyridine->Side_Product_2 Excess Reagents/Heat Formaldehyde_HCl Formaldehyde + HCl Formaldehyde_HCl->Desired_Product Side_Product_1 Diarylmethane Byproduct Desired_Product->Side_Product_1 + 2-Ethoxypyridine

Caption: Reaction pathway for the chloromethylation of 2-ethoxypyridine and formation of major side products.

Troubleshooting_Workflow Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Temp Increase Temperature/Time Check_Yield->Optimize_Temp Yes Optimize_Stoichiometry Adjust Stoichiometry Check_Purity->Optimize_Stoichiometry Yes Success Successful Synthesis Check_Purity->Success No Check_Reagents Verify Reagent Quality Optimize_Temp->Check_Reagents Improve_Workup Improve Work-up/Purification Optimize_Stoichiometry->Improve_Workup

Caption: A troubleshooting workflow for optimizing the chloromethylation of 2-ethoxypyridine.

References

Technical Support Center: Purification of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 5-(Chloromethyl)-2-ethoxypyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-ethoxypyridine.

  • Over-chlorinated byproducts: Dichloromethyl or trichloromethyl pyridine derivatives can form if the chlorination reaction is not carefully controlled.

  • Positional isomers: Isomers such as 3-(Chloromethyl)-2-ethoxypyridine or 6-(Chloromethyl)-2-ethoxypyridine may be present.

  • Hydrolysis products: The chloromethyl group can be susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative.

  • Residual solvents: Solvents used in the synthesis and work-up, like dichloromethane or ethyl acetate, may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating the target compound from structurally similar impurities.

  • Recrystallization: A suitable method for removing small amounts of impurities, provided a good solvent system is identified.

  • Distillation: Can be used if the boiling points of the desired product and impurities are significantly different, though less common for this specific compound on a lab scale.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating from an impurity on the silica gel column.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating your compound and the impurity.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (a significant difference in Rf values).

  • Possible Cause 2: Co-elution of structurally similar impurities. Positional isomers can have very similar polarities.

    • Solution: Consider using a different stationary phase, such as alumina, or a more specialized column. Alternatively, a very slow gradient elution or even isocratic elution with the optimized solvent system might improve separation.

Problem: The compound is streaking on the column.

  • Possible Cause 1: The compound is too polar for the solvent system.

    • Solution: Increase the polarity of the eluent. For highly polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) to the mobile phase can improve peak shape.

  • Possible Cause 2: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Recrystallization

Problem: My compound oils out instead of forming crystals.

  • Possible Cause 1: The solvent is too good a solvent, or the solution is cooling too quickly.

    • Solution: Try a different solvent or a solvent pair. If using a single solvent, ensure the solution is saturated at the boiling point and allow it to cool slowly to room temperature before placing it in an ice bath. For a solvent pair, dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

    • Solution: Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Possible Cause 2: Supersaturation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%High resolution, effective for complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >95% (depending on initial purity)Simple, cost-effective for removing small amounts of impurities.Finding a suitable solvent can be challenging; may result in lower yields.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, or hexane/ethyl acetate). The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude 5-(Chloromethyl)- 2-ethoxypyridine chromatography Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization Alternative/Secondary Method hplc HPLC chromatography->hplc gcms GC-MS chromatography->gcms nmr NMR chromatography->nmr recrystallization->hplc recrystallization->gcms recrystallization->nmr end Pure Product (>98%) hplc->end gcms->end nmr->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified no_separation Poor or No Separation start->no_separation streaking Compound Streaking start->streaking oiling_out Product Oils Out start->oiling_out no_crystals No Crystal Formation start->no_crystals change_solvent Optimize Solvent System (TLC) no_separation->change_solvent Cause: Incorrect Eluent change_stationary_phase Use Different Stationary Phase (e.g., Alumina) no_separation->change_stationary_phase Cause: Similar Polarity increase_polarity Increase Eluent Polarity streaking->increase_polarity Cause: High Polarity reduce_load Decrease Sample Load streaking->reduce_load Cause: Overloading new_solvent Select Different Solvent/ Solvent Pair oiling_out->new_solvent Cause: Poor Solvent Choice slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Cause: Rapid Cooling concentrate Evaporate Some Solvent no_crystals->concentrate Cause: Not Saturated induce_crystallization Scratch Flask or Add Seed Crystal no_crystals->induce_crystallization Cause: Supersaturation

Caption: Troubleshooting decision tree for common purification issues.

Preventing polychlorination in 2-ethoxy-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxy-5-methylpyridine. Our focus is on preventing polychlorination, a common challenge in this synthetic route.

Troubleshooting Guides

Issue: Formation of Dichloro- and Trichloro-5-methylpyridine Byproducts

The primary challenge in the synthesis of the 2-chloro-5-methylpyridine intermediate is the over-chlorination of the pyridine ring. This guide provides a systematic approach to minimize the formation of these impurities.

Root Cause Analysis and Corrective Actions:

The formation of polychlorinated byproducts is primarily influenced by the reaction temperature, the stoichiometry of the chlorinating agent, and the reaction time. The following steps will help you optimize your reaction to favor the formation of the desired mono-chloro product.

ParameterRecommended ActionRationale
Chlorinating Agent Use phosphorus oxychloride (POCl₃) as the chlorinating agent.POCl₃ is a common and effective reagent for the chlorination of hydroxypyridines.[1][2]
Stoichiometry Use a stoichiometric excess of the chlorinating agent, but not exceeding a 70 mole % excess.[3]A slight excess of the chlorinating agent is necessary to drive the reaction to completion. However, a large excess will significantly increase the likelihood of polychlorination.
Temperature Maintain the reaction temperature between 80 and 130°C.[3]Elevated temperatures are required for the reaction to proceed, but excessively high temperatures can lead to uncontrolled side reactions and byproduct formation.
Solvent Use a high-boiling point solvent such as trichlorobenzene.[3]A high-boiling solvent helps to maintain a consistent reaction temperature and can improve the solubility of the reactants.
Reaction Time Monitor the reaction progress closely using Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction once the formation of the desired 2-chloro-5-methylpyridine has maximized and before significant amounts of di- and tri-chlorinated byproducts are observed.Prolonged reaction times, especially in the presence of excess chlorinating agent, will inevitably lead to over-chlorination.

Troubleshooting Workflow for Polychlorination:

G cluster_0 Problem Identification cluster_1 Parameter Adjustment cluster_2 Verification cluster_3 Outcome start High levels of di/tri-chlorinated byproducts detected in GC-MS temp Reduce Reaction Temperature (target 80-100°C) start->temp Initial Step stoich Decrease Molar Excess of POCl3 (target 10-30% excess) temp->stoich time Shorten Reaction Time and Monitor Frequently stoich->time analyze Analyze reaction mixture by GC-MS time->analyze check Polychlorination reduced? analyze->check success Proceed with work-up check->success Yes fail Further optimization needed (consider alternative chlorinating agents or catalysts) check->fail No

Caption: Troubleshooting workflow for minimizing polychlorination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-ethoxy-5-methylpyridine?

A1: The most prevalent method is a two-step synthesis. The first step involves the chlorination of a 3-methylpyridine derivative, such as 3-methyl-pyridine-1-oxide, to produce 2-chloro-5-methylpyridine.[4] The second step is a Williamson ether synthesis, where 2-chloro-5-methylpyridine is reacted with sodium ethoxide to yield the final product.

Q2: My Williamson ether synthesis is giving a low yield. What are the common causes?

A2: Low yields in the Williamson ether synthesis step are often due to a few key factors:

  • Incomplete reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time, often requiring reflux for several hours.[5]

  • Steric hindrance: While the 2-chloro position on the pyridine ring is reactive, ensure your reaction conditions are optimized to favor nucleophilic substitution over elimination.

  • Moisture: The presence of water can hydrolyze the sodium ethoxide, reducing its effectiveness as a nucleophile. Ensure all glassware is dry and use an anhydrous solvent.

Q3: Are there any alternatives to phosphorus oxychloride for the chlorination step?

A3: Yes, other chlorinating agents such as phosgene can be used.[3] However, POCl₃ is generally preferred due to its relative ease of handling and effectiveness.

Q4: How can I monitor the progress of the chlorination reaction?

A4: The most effective method for monitoring the reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] This will allow you to quantify the relative amounts of the starting material, the desired 2-chloro-5-methylpyridine, and the various polychlorinated byproducts.

Q5: What is the role of the N-oxide in the synthesis of 2-chloro-5-methylpyridine?

A5: Starting with 3-methylpyridine N-oxide can facilitate the chlorination at the 2-position. The N-oxide functionality activates the pyridine ring towards electrophilic attack.[4]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution during the chlorination of a 3-methylpyridine precursor. This data is compiled from qualitative descriptions in the literature and represents a general trend.

Molar Ratio (POCl₃:Substrate)Temperature (°C)Reaction Time (hours)Expected Yield of 2-chloro-5-methylpyridineExpected Polychlorination
1.1 : 1902HighLow
1.5 : 11104Moderate-HighModerate
2.0 : 11306LowHigh
1.2 : 11302ModerateModerate-High

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine

This protocol is a general guideline based on patent literature and should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methylpyridine N-oxide and a high-boiling solvent such as trichlorobenzene.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 to 1.5 molar equivalents) via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-110°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice. Neutralize the solution with a suitable base, such as sodium carbonate, until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Ethoxy-5-methylpyridine (Williamson Ether Synthesis)
  • Preparation of Sodium Ethoxide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol. Carefully add sodium metal in small portions until it has completely dissolved to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add the 2-chloro-5-methylpyridine dissolved in a minimal amount of anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium ethoxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or distillation.

Visualizations

Synthetic Pathway:

G start 3-Methylpyridine Derivative intermediate 2-Chloro-5-methylpyridine start->intermediate Chlorination (e.g., POCl3) final 2-Ethoxy-5-methylpyridine intermediate->final Williamson Ether Synthesis (NaOEt)

Caption: Overall synthetic pathway to 2-ethoxy-5-methylpyridine.

Logical Relationship of Reaction Parameters to Polychlorination:

G polychlorination Polychlorination temp Increased Temperature temp->polychlorination stoich High Stoichiometric Excess of Chlorinating Agent stoich->polychlorination time Prolonged Reaction Time time->polychlorination monochloro Desired Monochlorination controlled_temp Controlled Temperature controlled_temp->monochloro controlled_stoich Optimized Stoichiometry controlled_stoich->monochloro controlled_time Monitored Reaction Time controlled_time->monochloro

Caption: Factors influencing the degree of chlorination.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction is proceeding very slowly or not at all. What are the likely causes?

A1: Slow or non-existent SN2 reactions are often due to a few key factors:

  • Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk around the reaction center. Tertiary substrates will not undergo SN2 reactions, and secondary substrates react much slower than primary or methyl substrates.[1][2][3] The incoming nucleophile needs to access the backside of the electrophilic carbon, and bulky groups can block this approach.[1][4]

  • Poor Leaving Group: A good leaving group is a weak base that is stable on its own.[5][6][7] If your leaving group is a strong base (e.g., -OH, -NH2, -OR), the reaction will be slow.[3][5] Halides are common leaving groups, with iodide being the best and fluoride the worst (I > Br > Cl > F).[7][8]

  • Weak Nucleophile: SN2 reactions require a strong nucleophile.[2][3] Negatively charged nucleophiles are generally stronger than their neutral counterparts.[9][10]

  • Inappropriate Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[8][11][12] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8][11][13]

Q2: I am observing a significant amount of elimination product in my substitution reaction. How can I minimize this?

A2: Elimination reactions are a common side reaction in nucleophilic substitutions, particularly under certain conditions. Here’s how to favor substitution:

  • Temperature: Higher temperatures favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored.[14][15][16] Running the reaction at a lower temperature can significantly reduce the amount of elimination product.[8][14]

  • Nucleophile/Base Strength: Strong, bulky bases favor elimination.[10] If possible, use a less sterically hindered nucleophile that is a weaker base.

  • Substrate Structure: More substituted substrates are more prone to elimination. For SN1/E1 pathways, this is due to the formation of a stable carbocation that can easily lose a proton. For SN2/E2, a bulky substrate hinders the substitution pathway, making elimination more likely.[17]

Q3: My SN1 reaction is giving a mixture of products, including rearranged ones. How can I control this?

A3: Carbocation rearrangements are a hallmark of the SN1 mechanism, occurring when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation). To minimize this:

  • Substrate Choice: If possible, choose a substrate that will form a stable carbocation initially (e.g., a tertiary or benzylic halide) and is less likely to rearrange.

  • Solvent: While polar protic solvents are necessary to stabilize the carbocation intermediate in SN1 reactions, the choice of solvent can sometimes influence the lifetime of the carbocation and the extent of rearrangement.[8][11][13]

  • Temperature: Lowering the reaction temperature can sometimes reduce the extent of rearrangement by providing less energy for the rearrangement to occur.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Poor leaving groupConvert the leaving group to a better one (e.g., convert an alcohol to a tosylate).[18]
Weak nucleophileUse a stronger, less sterically hindered nucleophile. If using a salt, ensure it is fully dissolved.
Incorrect solventFor SN2, switch to a polar aprotic solvent (DMSO, DMF). For SN1, use a polar protic solvent (water, ethanol, methanol).[8][11][19]
Steric hindrance (SN2)Use a less substituted substrate (primary > secondary).[1][2]
Formation of elimination byproducts High reaction temperatureRun the reaction at a lower temperature.[14][15]
Strong, bulky baseUse a smaller, less basic nucleophile.
Carbocation rearrangement (SN1) Unstable initial carbocationChoose a substrate that forms a more stable carbocation directly.
Racemization of a chiral starting material (SN1) Formation of a planar carbocationThis is an inherent feature of the SN1 mechanism. If stereochemical control is crucial, consider an SN2 reaction which proceeds with inversion of configuration.[3]

Data Presentation: Solvent Effects on Reaction Rates

The choice of solvent can dramatically affect the rate of a nucleophilic substitution reaction. The following tables summarize the relative rates for typical SN1 and SN2 reactions in different solvents.

Table 1: Relative Rate of an SN1 Reaction (Solvolysis of t-Butyl Chloride) [12]

Solvent Dielectric Constant (ε) Relative Rate
Acetic Acid61
Methanol334
Water78150,000

Table 2: Relative Rate of an SN2 Reaction (n-Butyl Bromide with Azide) [12]

Solvent Dielectric Constant (ε) Relative Rate
Methanol331
DMF372800
Acetonitrile385000
DMSO491,300,000

Experimental Protocols

Protocol 1: Optimization of an SN2 Reaction

This protocol outlines a general procedure for optimizing the reaction between a primary alkyl halide and a nucleophile.

  • Reagent Preparation:

    • Dissolve the primary alkyl halide (1.0 mmol) in 5 mL of anhydrous dimethylformamide (DMF).

    • In a separate flask, dissolve the nucleophile (1.2 mmol) in 5 mL of anhydrous DMF. Ensure the nucleophile is a salt with a non-coordinating cation (e.g., Na+, K+).

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile solution to the alkyl halide solution dropwise at room temperature with stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by adding 20 mL of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Elimination in a Substitution Reaction

This protocol provides a method to favor substitution over elimination for a secondary alkyl halide.

  • Reagent and Solvent Selection:

    • Choose a nucleophile that is a relatively weak base (e.g., azide, cyanide).

    • Select a polar aprotic solvent such as DMSO to enhance nucleophilicity without promoting elimination.[8]

  • Reaction Conditions:

    • Dissolve the secondary alkyl halide (1.0 mmol) and the nucleophile (1.1 mmol) in 10 mL of the chosen solvent.

    • Maintain the reaction temperature at or below room temperature (e.g., 0 °C to 25 °C) using an ice bath if necessary.[8]

  • Monitoring and Work-up:

    • Follow the reaction progress using TLC or GC, analyzing for both the desired substitution product and the undesired elimination byproduct.

    • Perform an aqueous work-up as described in Protocol 1.

  • Analysis:

    • Determine the ratio of substitution to elimination product using GC or NMR spectroscopy.

Visualizations

SN2_Troubleshooting Start Slow or No SN2 Reaction Substrate Check Substrate Sterics Start->Substrate LeavingGroup Evaluate Leaving Group Start->LeavingGroup Nucleophile Assess Nucleophile Strength Start->Nucleophile Solvent Verify Solvent Choice Start->Solvent Tertiary Tertiary Substrate? Substrate->Tertiary WeakLG Weak Leaving Group? LeavingGroup->WeakLG WeakNu Weak Nucleophile? Nucleophile->WeakNu ProticSolvent Polar Protic Solvent? Solvent->ProticSolvent Tertiary->LeavingGroup No Solution1 Use Primary or Methyl Substrate Tertiary->Solution1 Yes WeakLG->Nucleophile No Solution2 Convert to Better Leaving Group (e.g., Tosylate) WeakLG->Solution2 Yes WeakNu->Solvent No Solution3 Use Stronger Nucleophile WeakNu->Solution3 Yes Solution4 Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) ProticSolvent->Solution4 Yes

Caption: Troubleshooting workflow for slow SN2 reactions.

Substitution_vs_Elimination Reaction Nucleophilic Reaction Substitution Substitution Product Reaction->Substitution Favored by: - Low Temperature - Weak, Small Base - Less Substituted Substrate (SN2) Elimination Elimination Product Reaction->Elimination Favored by: - High Temperature - Strong, Bulky Base - More Substituted Substrate Temp Temperature Temp->Reaction BaseStrength Nucleophile/Base Character BaseStrength->Reaction Sterics Substrate Sterics Sterics->Reaction

Caption: Factors influencing substitution vs. elimination pathways.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during derivatization reactions, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete derivatization?

A1: Low conversion rates in derivatization reactions can often be attributed to a few key factors. These include the presence of moisture or active protons in the sample or solvent, suboptimal reaction temperature and time, incorrect molar ratio of the derivatization reagent to the analyte, and the degradation of the derivatization reagent.[1][2] Additionally, the inherent reactivity of the target functional group and steric hindrance can play a significant role.

Q2: How does moisture affect silylation reactions?

A2: Silylation reagents are highly sensitive to moisture. Water and other protic compounds (like alcohols) will preferentially react with the silylating agent, consuming it and preventing the derivatization of the target analyte.[3][4] This leads to incomplete derivatization and can also result in the formation of by-products that may interfere with analysis. It is crucial to ensure that all glassware, solvents, and the sample itself are as dry as possible.[3]

Q3: Can the pH of the reaction mixture impact the derivatization yield?

A3: Yes, the pH of the reaction medium is critical for many derivatization reactions, particularly for compounds like amino acids. For instance, the AccQ-Tag derivatization of amino acids requires a pH range of 8.2 to 10.1 for complete reaction.[5] If the pH is too low, the derivatization will be incomplete, and the effect can vary for different amino acids.

Q4: My derivatization reaction used to work well, but now it's failing. What should I check first?

A4: When a previously successful protocol fails, the first suspect is often the derivatization reagent itself. Reagents can degrade over time, especially if they have been exposed to air and moisture.[2] Ensure you are using a fresh, properly stored reagent. Another common issue is contamination of glassware or solvents.[3] Even trace amounts of moisture or other reactive impurities can significantly impact the reaction.

Q5: Is it always necessary to heat the reaction mixture?

A5: Not always, but heating is a common strategy to increase the reaction rate and drive the derivatization to completion, especially for less reactive or sterically hindered compounds.[6] However, excessive heat can also lead to the degradation of the analyte or the derivative. The optimal temperature is specific to the derivatization chemistry and the analyte and should be determined empirically or from established protocols.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Derivatization Yield

This guide provides a logical workflow to diagnose and resolve low conversion rates in your derivatization reactions.

TroubleshootingWorkflow Start Low Derivatization Yield Observed CheckReagent Check Derivatization Reagent (Age, Storage, Purity) Start->CheckReagent CheckMoisture Evaluate for Moisture Contamination (Sample, Solvent, Glassware) CheckReagent->CheckMoisture No Issue ReagentIssue Use Fresh Reagent Store Properly CheckReagent->ReagentIssue Issue Found OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Molar Ratio) CheckMoisture->OptimizeConditions No Issue MoistureIssue Dry Sample, Use Anhydrous Solvents Flame-dry Glassware CheckMoisture->MoistureIssue Issue Found ConsiderAnalyte Consider Analyte Properties (Reactivity, Steric Hindrance) OptimizeConditions->ConsiderAnalyte No Issue ConditionsIssue Systematically Vary Parameters (See Tables 1-3) OptimizeConditions->ConditionsIssue Issue Found AnalyteIssue Select a More Potent Reagent Use a Catalyst ConsiderAnalyte->AnalyteIssue Issue Found Resolution Improved Derivatization Yield ReagentIssue->Resolution MoistureIssue->Resolution ConditionsIssue->Resolution AnalyteIssue->Resolution

Caption: A logical workflow for troubleshooting low derivatization yields.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on derivatization efficiency for different compound classes.

Table 1: Effect of Temperature and Time on Silylation of Estrogenic Compounds and LSD

AnalyteDerivatization ReagentTemperature (°C)Time (minutes)Conversion Rate
EstriolBSTFA7530Incomplete
EstriolBSTFA7545Complete
LSDBSTFA68300~60%
LSDBSTFA75180~95%

Data synthesized from Sigma-Aldrich technical bulletin.

Table 2: Influence of Molar Ratio of Derivatizing Reagent on Brassinosteroid Derivatization

Molar Ratio (Reagent:Analyte)Relative Product Yield
100:1Low
250:1Medium
500:1Plateau Reached
2000:1Plateau

Data adapted from a study on brassinosteroid analysis.[7] A molar ratio of at least 500:1 was found to be optimal.

Table 3: Impact of Reaction Conditions on Silylation of Sterol Glycosides

BSTFA (mL)Pyridine (mL)Temperature (°C)Relative Silylation Completion
1.01.023Baseline
2.01.023Increased
1.02.023Increased
1.01.060Increased
1.02.060Highest Completion

Based on a feasibility study for soap concentration in biodiesel.[8]

Experimental Protocols

Protocol 1: Silylation of Fatty Acids using BSTFA

This protocol describes a general procedure for the derivatization of fatty acids to their trimethylsilyl (TMS) esters for gas chromatography (GC) analysis.

SilylationWorkflow Start Start: Fatty Acid Sample DrySample Dry Sample (e.g., under N2 stream) Start->DrySample AddReagents Add BSTFA (+1% TMCS) and Solvent (e.g., Pyridine) DrySample->AddReagents Vortex Vortex to Mix AddReagents->Vortex Heat Heat at 60-80°C for 15-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze by GC/GC-MS Cool->Analyze

Caption: Experimental workflow for the silylation of fatty acids.

Methodology:

  • Sample Preparation: Place 1-10 mg of the fatty acid sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: Add an excess of the silylating reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.[6] A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended. A solvent such as pyridine or acetonitrile can be used if the sample does not readily dissolve in the reagent.

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 15-60 minutes. The optimal time and temperature will depend on the specific fatty acids and their steric hindrance.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the gas chromatograph.

Protocol 2: Derivatization of Amino Acids with AccQ-Tag™

This protocol outlines the pre-column derivatization of amino acids using the Waters AccQ-Tag™ chemistry for subsequent HPLC or UPLC analysis.

AccQTagWorkflow Start Start: Amino Acid Sample AddBuffer Add Borate Buffer (70 µL) Start->AddBuffer AddSample Add Sample (10 µL) AddBuffer->AddSample Mix1 Vortex AddSample->Mix1 AddReagent Add AccQ-Tag Reagent (20 µL) Mix1->AddReagent Mix2 Vortex Immediately AddReagent->Mix2 Heat Heat at 55°C for 10 min Mix2->Heat Analyze Analyze by HPLC/UPLC Heat->Analyze FMOC_Workflow Start Start: Glyphosate Sample AddBuffer Add Borate Buffer (pH 9-10) Start->AddBuffer AddReagent Add FMOC-Cl Solution in Acetonitrile AddBuffer->AddReagent Incubate Incubate at Room Temp (e.g., 30 min) AddReagent->Incubate Quench Add Acid to Quench (e.g., Formic Acid) Incubate->Quench Filter Filter Sample Quench->Filter Analyze Analyze by HPLC-MS Filter->Analyze

References

Removal of unreacted starting materials from product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

Choosing the Right Purification Method

Selecting the appropriate purification technique is crucial for obtaining a high-purity product with a good recovery rate. The choice depends on several factors, including the physical state of your product (solid or liquid), the properties of the unreacted starting materials and impurities, and the scale of your reaction.[1][2]

Below is a decision tree to guide you in selecting the most suitable purification method.

Purification Method Selection start Is the product a solid or a liquid? solid Solid Product start->solid Solid liquid Liquid Product start->liquid Liquid crystallization Crystallization/ Precipitation solid->crystallization Significant difference in solubility between product and impurities chromatography_solid Column Chromatography solid->chromatography_solid Similar solubility or for high purity extraction_solid Extraction (if impurities have different solubility) solid->extraction_solid Impurities are soluble in a solvent in which the product is not distillation Distillation liquid->distillation Different boiling points (>25 °C difference for simple distillation) chromatography_liquid Column Chromatography liquid->chromatography_liquid Similar boiling points or for high purity extraction_liquid Liquid-Liquid Extraction liquid->extraction_liquid Different solubility in immiscible solvents Flash Chromatography Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis prep_solvent 1. Select Solvent System (via TLC) pack_column 2. Pack the Column with Stationary Phase prep_solvent->pack_column load_sample 3. Load the Sample onto the Column pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (e.g., TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate Fractional Distillation Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_completion Completion assemble 1. Assemble the Fractional Distillation Apparatus add_mixture 2. Add the Liquid Mixture and Boiling Chips assemble->add_mixture heat 3. Heat the Mixture Gently add_mixture->heat monitor 4. Monitor Temperature and Collect Fractions heat->monitor stop 5. Stop Heating Before the Flask Runs Dry monitor->stop cool 6. Allow the Apparatus to Cool stop->cool Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve the Impure Solid in Hot Solvent hot_filter 2. Perform Hot Filtration (if needed) dissolve->hot_filter cool 3. Allow the Solution to Cool Slowly hot_filter->cool ice_bath 4. Cool in an Ice Bath cool->ice_bath collect 5. Collect Crystals by Vacuum Filtration ice_bath->collect wash 6. Wash Crystals with Cold Solvent collect->wash dry 7. Dry the Crystals wash->dry Liquid-Liquid Extraction Workflow cluster_addition Addition of Solvents cluster_mixing Mixing and Separation cluster_draining Draining and Collection cluster_drying Drying and Isolation add_solvents 1. Add Reaction Mixture and Extraction Solvent to Separatory Funnel mix 2. Stopper, Invert, and Vent the Funnel add_solvents->mix separate_layers 3. Allow Layers to Separate mix->separate_layers drain 4. Drain the Lower Layer separate_layers->drain pour 5. Pour Out the Upper Layer drain->pour repeat 6. Repeat Extraction (if necessary) pour->repeat dry 7. Dry the Organic Layer repeat->dry isolate 8. Isolate the Product dry->isolate

References

Technical Support Center: Mastering Temperature Control in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during large-scale chemical synthesis. Accurate temperature regulation is critical for reaction safety, product yield, and purity.[1][2][3][4][5] This resource offers troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for heating and cooling large-scale reactors?

A1: Large-scale reactors primarily utilize external jackets or internal coils for heat transfer.[6] Jacketed systems circulate a thermal fluid, such as water, oil, or glycol, through an outer shell surrounding the reactor.[7][8][9] Internal coils, which are immersed directly in the reaction mixture, offer a larger heat transfer area and can be more efficient for rapid temperature changes.[6] The choice between these methods depends on factors like the required heat transfer rate, reaction volume, and the viscosity of the reaction medium.[6]

Q2: How does poor temperature control impact the outcome of a large-scale synthesis?

A2: Inadequate temperature control can have severe consequences, including reduced product yield, formation of impurities, and safety hazards like runaway reactions.[2] Many chemical reactions are highly sensitive to temperature variations, which can affect reaction kinetics and the stability of reactants and products.[2][4] In pharmaceutical manufacturing, even minor temperature deviations can compromise the drug's efficacy and safety.[3][10]

Q3: What are the key factors that influence heat transfer efficiency in a reactor?

A3: Several factors impact heat transfer efficiency, including the design of the reactor and its heating/cooling system, the properties of the thermal fluid, and the characteristics of the reaction mixture.[11][12] The surface area available for heat exchange is a critical parameter.[9] Agitation is also crucial for ensuring uniform temperature distribution and preventing localized hot or cold spots.[2][13] Fouling, the accumulation of unwanted material on heat transfer surfaces, can significantly impede heat exchange over time.[2]

Q4: What are the best practices for accurate temperature monitoring in a large-scale reactor?

A4: Accurate temperature monitoring relies on properly placed and calibrated temperature sensors.[14][15] It is essential to use high-precision probes and to ensure they are positioned to measure the bulk temperature of the reaction mixture, avoiding contact with reactor walls or heating/cooling elements.[14][16] Regular calibration of sensors against a known standard is crucial for data accuracy.[14] Implementing a continuous data logging system provides a valuable record of the reaction's temperature profile.[14]

Q5: How can I prevent runaway reactions in exothermic processes?

A5: Preventing runaway reactions requires a thorough understanding of the reaction's thermal hazards and implementing robust control measures.[13] This includes ensuring the cooling system has sufficient capacity to remove the heat generated by the reaction.[13] An automated control system that can rapidly adjust cooling rates is essential.[13] It is also critical to have a well-defined emergency response plan, which may include a quenching system to quickly halt the reaction.[13]

Troubleshooting Guides

Common Temperature Control Issues and Solutions
Problem Potential Causes Troubleshooting Steps Quantitative Parameters to Monitor
Temperature Overshoot or Undershoot Improper PID controller tuning; Inadequate heating/cooling capacity; Poor mixing.[17]1. Retune PID parameters (Proportional, Integral, Derivative). 2. Verify that the heating/cooling unit is appropriately sized for the reactor volume and reaction exothermicity. 3. Ensure the agitator is functioning correctly and providing adequate mixing.Temperature deviation from setpoint (°C); Rate of temperature change (°C/min); Agitator speed (RPM).
Slow Heating or Cooling Insufficient heat transfer fluid flow rate; Fouling on heat transfer surfaces; Incorrect thermal fluid selection.[2]1. Check the circulation pump for proper operation and flow rate. 2. Inspect and clean the reactor jacket or coils. 3. Confirm that the thermal fluid's operating temperature range is suitable for the application.Heat transfer fluid flow rate (L/min); Inlet and outlet temperature difference of the thermal fluid (°C); Time to reach setpoint (min).
Temperature Fluctuations Unstable heating/cooling source; Leaks in the thermal fluid lines; Inconsistent ambient temperature affecting an uninsulated reactor.[3]1. Ensure the chiller or heater is providing a stable output. 2. Inspect all connections for leaks. 3. Insulate the reactor and transfer lines to minimize environmental impact.Standard deviation of reactor temperature over time; Ambient temperature (°C); Thermal fluid pressure (bar).
Localized Hot or Cold Spots Inefficient mixing; Poor reactor design; Viscous reaction mixture.[2][13]1. Increase agitator speed or use a different impeller design. 2. Consider a reactor with better baffling to improve mixing. 3. If possible, dilute the reaction mixture to reduce viscosity.Temperature difference between multiple probes within the reactor (°C); Power consumption of the agitator motor (kW).

Experimental Protocols

Protocol: Calibration of a Reactor Temperature Control System

Objective: To ensure the accuracy of the temperature measurement and control system of a large-scale reactor.

Materials:

  • Calibrated reference thermometer (e.g., a certified RTD or thermocouple)

  • Large-scale reactor with its temperature control unit

  • Thermal fluid suitable for the desired temperature range

  • Data logging system

Methodology:

  • System Preparation:

    • Ensure the reactor is clean and empty.

    • Fill the reactor jacket or coils with the appropriate thermal fluid.

    • Place the calibrated reference thermometer in the reactor, positioning the probe near the reactor's primary temperature sensor. Ensure the reference probe does not touch the reactor walls or agitator.

    • Connect both the reactor's temperature sensor and the reference thermometer to the data logging system.

  • Calibration Procedure:

    • Set the reactor's temperature controller to a low-temperature setpoint (e.g., 20°C).

    • Allow the system to stabilize for at least 30 minutes, ensuring the temperature reading is constant.

    • Record the temperature readings from both the reactor's sensor and the reference thermometer.

    • Increase the setpoint in increments (e.g., 20°C) across the desired operating range of the reactor.

    • At each setpoint, allow the system to stabilize and record the readings from both sensors.

    • Repeat the process for at least five different temperature points.

  • Data Analysis:

    • Create a table comparing the temperature readings from the reactor's sensor and the reference thermometer at each setpoint.

    • Calculate the difference (error) between the two readings at each point.

    • If the error is consistently outside the acceptable tolerance (typically ±0.5°C), the reactor's temperature sensor or controller may require professional recalibration or replacement.

Visualizations

TroubleshootingWorkflow start Temperature Deviation Detected check_setpoint Is the setpoint correct? start->check_setpoint adjust_setpoint Adjust Setpoint check_setpoint->adjust_setpoint No check_hcu Check Heating/Cooling Unit check_setpoint->check_hcu Yes adjust_setpoint->start check_mixing Is mixing adequate? check_hcu->check_mixing Functioning end Temperature Stabilized check_hcu->end Faulty - Repair/Replace adjust_mixing Increase Agitation/Check Impeller check_mixing->adjust_mixing No check_fouling Inspect for Fouling check_mixing->check_fouling Yes adjust_mixing->start clean_surfaces Clean Heat Transfer Surfaces check_fouling->clean_surfaces Yes check_pid Review PID Tuning check_fouling->check_pid No clean_surfaces->start retune_pid Retune PID Controller check_pid->retune_pid Poorly Tuned check_pid->end Well Tuned retune_pid->start

Caption: Troubleshooting workflow for temperature deviations in a reactor.

TempControlSystem cluster_reactor Jacketed Reactor cluster_control_unit Temperature Control Unit reactor Reaction Mixture Temperature Sensor controller PID Controller reactor:f1->controller Actual Temperature hcu Heating/Cooling Unit controller->hcu Control Signal hcu->reactor:f0 Thermal Fluid Flow setpoint Desired Temperature (Setpoint) setpoint->controller

References

Validation & Comparative

A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Among the vast array of heterocyclic intermediates, substituted pyridines play a crucial role. This guide provides a detailed comparison of two such key intermediates: 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine. Both share a chloromethyl group at the 5-position of the pyridine ring, a feature that imparts significant reactivity for constructing more complex molecules. However, the substituent at the 2-position—an ethoxy group versus a chlorine atom—dramatically influences their respective reactivity, synthetic applications, and overall utility.

This guide will delve into their synthesis, comparative reactivity, and specific applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-chloro-5-chloromethylpyridine is presented below. These properties are fundamental to understanding their behavior in different solvent systems and reaction conditions.

PropertyThis compound2-chloro-5-chloromethylpyridine
CAS Number 101990-71-0[1][2]70258-18-3[3][4]
Molecular Formula C8H10ClNO[1][2]C6H5Cl2N[3][4]
Molecular Weight 171.62 g/mol [1][2]162.02 g/mol [3][4][5]
Appearance Data not availableBeige moist crystals[3], Pale-yellow to colorless liquid[6]
Melting Point Data not available37-42 °C[3][7]
Solubility Data not availableInsoluble in water; soluble in most organic solvents[3][6]

Synthesis of Intermediates

The synthetic accessibility of a building block is a critical factor in its practical application. Both compounds can be prepared through various routes, some of which are interconnected.

This compound can be synthesized via several methods:

  • Nucleophilic Aromatic Substitution: A common and direct route involves the reaction of 2-chloro-5-chloromethylpyridine with sodium ethoxide. This reaction displaces the chlorine atom at the 2-position with an ethoxy group.[1]

  • Chloromethylation: Introduction of the chloromethyl group at the 5-position of 2-ethoxypyridine using formaldehyde and hydrochloric acid.[1]

  • Chlorination of a Methyl Group: The selective chlorination of 2-ethoxy-5-methylpyridine is another viable pathway.[1]

  • From Hydroxymethyl Precursor: Conversion of the hydroxyl group of (2-ethoxy-5-pyridinyl)methanol to a chloro group using a suitable chlorinating agent.[1]

2-chloro-5-chloromethylpyridine is a widely used intermediate, and its synthesis is well-established:

  • From 3-Methylpyridine: A one-step reaction involving the chlorination of 3-methylpyridine in the presence of a supported palladium chloride catalyst.[8] Other methods starting from 3-methylpyridine include oxidation followed by chlorination or a diazotization route.[8]

  • From 2-chloro-5-methylpyridine: Chlorination of 2-chloro-5-methylpyridine using reagents like trichloroisocyanuric acid.[9][10]

  • From Hydroxymethyl Precursor: A straightforward method is the reaction of 2-chloro-5-(hydroxymethyl)pyridine with a chlorinating agent such as thionyl chloride.[11]

  • From 2-alkoxy-5-alkoxymethyl-pyridine derivatives: Reaction with inorganic or organic acid chlorides like phosphorus(V) chloride, phosphoryl chloride, or thionyl chloride.[12]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine 5-(Chloromethyl)-2-ethoxypyridine_target This compound 2-chloro-5-chloromethylpyridine->5-(Chloromethyl)-2-ethoxypyridine_target Nucleophilic Substitution Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->5-(Chloromethyl)-2-ethoxypyridine_target 2-chloro-5-(hydroxymethyl)pyridine 2-chloro-5-(hydroxymethyl)pyridine 2-chloro-5-chloromethylpyridine_target 2-chloro-5-chloromethylpyridine 2-chloro-5-(hydroxymethyl)pyridine->2-chloro-5-chloromethylpyridine_target Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-chloro-5-chloromethylpyridine_target

Caption: Synthetic relationship between the two pyridine derivatives.

Comparative Reactivity and Performance

The primary difference in the reactivity of these two molecules stems from the electronic nature of the substituent at the 2-position.

This compound: The ethoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This electronic effect, however, primarily influences the reactivity of the chloromethyl group. The main reaction pathway for this molecule is nucleophilic substitution at the chloromethyl carbon . This site is highly susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.[1]

2-chloro-5-chloromethylpyridine: This molecule possesses two electrophilic centers amenable to nucleophilic attack: the carbon of the chloromethyl group and the carbon at the 2-position of the pyridine ring.

  • Chloromethyl Group: Similar to its ethoxy counterpart, the chloromethyl group is a reactive site for SN2 reactions.[1]

  • 2-Chloro Position: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the ring nitrogens.[13]

The presence of two reactive sites in 2-chloro-5-chloromethylpyridine allows for sequential or, under certain conditions, selective functionalization. Generally, the chloromethyl group is more reactive towards nucleophiles than the 2-chloro position. This difference in reactivity can be exploited to achieve selective substitution at the chloromethyl position, leaving the 2-chloro position available for subsequent transformations.

G cluster_0 This compound Reactivity cluster_1 2-chloro-5-chloromethylpyridine Reactivity Nucleophile Nucleophile Ethoxypyridine This compound Nucleophile->Ethoxypyridine Chloropyridine 2-chloro-5-chloromethylpyridine Nucleophile->Chloropyridine Product_Ethoxy Substituted Product Ethoxypyridine->Product_Ethoxy SN2 Reaction Product_Chloro_SN2 SN2 Product Chloropyridine->Product_Chloro_SN2 SN2 Reaction (more reactive) Product_Chloro_SNAr SNAr Product Chloropyridine->Product_Chloro_SNAr SNAr Reaction (less reactive)

Caption: Comparative reactivity pathways with a nucleophile.

Applications in Synthesis

The choice between these two reagents largely depends on the desired final product and the synthetic strategy.

This compound is a valuable intermediate when the 2-ethoxy-5-methylpyridine scaffold is a key feature of the target molecule. The ethoxy group can modulate the electronic properties and lipophilicity of the final compound.[1] It is used as a building block in the development of pharmaceuticals and agrochemicals.[1]

2-chloro-5-chloromethylpyridine is arguably the more widely utilized of the two, primarily due to its role as a key intermediate in the synthesis of neonicotinoid insecticides.[8][10] Its dual reactivity allows for the synthesis of a broad range of derivatives. For instance, it is a precursor for blockbuster agrochemicals such as imidacloprid, acetamiprid, and thiacloprid.[3][10] In these syntheses, the chloromethyl group typically reacts first, followed by transformations involving the 2-chloro position. It is also used in the synthesis of various other pharmaceutical compounds.[3]

FeatureThis compound2-chloro-5-chloromethylpyridine
Primary Reactive Site Chloromethyl group (SN2)Chloromethyl group (SN2)
Secondary Reactive Site None2-Chloro position (SNAr)
Key Advantage Direct incorporation of the 2-ethoxypyridine moiety.Two distinct reactive sites for sequential functionalization.
Primary Application Area Pharmaceuticals and agrochemicals requiring a 2-ethoxypyridine core.Key intermediate for neonicotinoid insecticides and other pharmaceuticals.[3][8][10]

Experimental Protocols

Below are representative experimental protocols for the synthesis of each compound.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on the general principle of reacting 2-chloro-5-chloromethylpyridine with sodium ethoxide.[1]

Materials:

  • 2-chloro-5-chloromethylpyridine

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Dimethyl sulfoxide (DMSO) (optional, as a higher boiling solvent)[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-chloro-5-chloromethylpyridine dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require several hours for completion. For less reactive substrates, a higher temperature using a solvent like DMSO might be necessary.[1]

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford pure this compound.

Synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-(hydroxymethyl)pyridine

This protocol is adapted from a known procedure using thionyl chloride.[11]

Materials:

  • 2-chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride

  • 1,2-dichloroethane (or another suitable solvent like chloroform)

  • Sodium hydrogen carbonate solution (saturated)

  • Water

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, prepare a solution of thionyl chloride in 1,2-dichloroethane.

  • Cool the thionyl chloride solution in an ice-water bath (5-20 °C).

  • Dissolve 2-chloro-5-(hydroxymethyl)pyridine in 1,2-dichloroethane and add it dropwise to the cooled thionyl chloride solution over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 90 minutes.

  • Heat the reaction mixture to reflux for 4.5 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent.

  • Dilute the residue with chloroform and water.

  • Carefully add saturated sodium hydrogen carbonate solution in small portions with stirring to neutralize the excess acid.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, treat with activated carbon if necessary, and concentrate under reduced pressure to yield 2-chloro-5-chloromethylpyridine.

Conclusion

Both this compound and 2-chloro-5-chloromethylpyridine are valuable intermediates in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic target.

  • Choose this compound when the 2-ethoxy-5-methylpyridine core is desired in the final product. Its single, highly reactive chloromethyl group allows for clean and direct nucleophilic substitutions.

  • Choose 2-chloro-5-chloromethylpyridine for its synthetic versatility. The presence of two distinct reactive handles—the highly reactive chloromethyl group and the less reactive 2-chloro position—opens up possibilities for sequential, multi-step syntheses, making it a cornerstone intermediate, particularly in the large-scale production of neonicotinoid insecticides.

By understanding the distinct reactivity profiles and synthetic routes of these two compounds, researchers can devise more efficient and effective strategies for the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Synthetic Routes of 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 5-(Chloromethyl)-2-ethoxypyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound are the direct chloromethylation of 2-ethoxypyridine and the chlorination of (2-ethoxypyridin-5-yl)methanol. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.

ParameterRoute 1: Chloromethylation of 2-EthoxypyridineRoute 2: Chlorination of (2-Ethoxypyridin-5-yl)methanol
Starting Material 2-Ethoxypyridine(2-Ethoxypyridin-5-yl)methanol
Reagents Paraformaldehyde, Hydrochloric AcidThionyl Chloride or other chlorinating agents
Typical Yield 60-75% (estimated based on similar reactions)~90% (estimated based on similar reactions)[1]
Reaction Time 3-5 hours[2]4 hours[1]
Reaction Temperature 60°C0-20°C[1]
Key Advantages Direct, one-step synthesis from a readily available precursor.High-yielding, often cleaner reaction with fewer byproducts.
Key Disadvantages Potential for di-substituted byproducts, requiring careful control of reaction conditions. Yields can be moderate.[3]Requires the synthesis or purchase of the hydroxymethyl precursor.

Experimental Protocols

Route 1: Chloromethylation of 2-Ethoxypyridine

This method introduces a chloromethyl group onto the pyridine ring in a single step. The following is a general protocol based on the chloromethylation of similar aromatic compounds.

Materials:

  • 2-Ethoxypyridine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst, optional)

  • Dichloromethane (solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, a mixture of 2-ethoxypyridine and paraformaldehyde is suspended in dichloromethane.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture at a controlled temperature, typically around 0-10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50°C) for several hours until the reaction is complete, as monitored by TLC or GC.

  • The reaction is then cooled, and the organic layer is separated.

  • The organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or column chromatography.

Route 2: Chlorination of (2-Ethoxypyridin-5-yl)methanol

This two-step approach involves the synthesis of the alcohol intermediate followed by its chlorination.

Step 2a: Synthesis of (2-Ethoxypyridin-5-yl)methanol (if not commercially available)

This intermediate can be prepared by the reduction of the corresponding carboxylic acid or ester, which in turn can be synthesized from 2-ethoxypyridine-5-carboxylic acid.

Step 2b: Chlorination of (2-Ethoxypyridin-5-yl)methanol

The conversion of the hydroxyl group to a chloride is a standard and efficient transformation.

Materials:

  • (2-Ethoxypyridin-5-yl)methanol

  • Thionyl chloride

  • Dichloromethane (solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of (2-ethoxypyridin-5-yl)methanol in dichloromethane at 0°C, thionyl chloride is added dropwise with stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a few hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • After filtration, the solvent is evaporated under reduced pressure to afford this compound. The crude product can be further purified by column chromatography if necessary.

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagram.

Synthesis_Comparison cluster_0 Route 1: Chloromethylation cluster_1 Route 2: Chlorination of Alcohol start1 2-Ethoxypyridine reagents1 Paraformaldehyde, HCl start1->reagents1 product1 This compound reagents1->product1 Yield: 60-75% start2 (2-Ethoxypyridin-5-yl)methanol reagents2 Thionyl Chloride (SOCl2) start2->reagents2 product2 This compound reagents2->product2 Yield: ~90%

Caption: Comparison of two synthetic routes to this compound.

References

Comparative Analysis of the Biological Activity of 5-(Chloromethyl)-2-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the emerging potential of 5-(chloromethyl)-2-ethoxypyridine derivatives in anticancer and antimicrobial applications.

Derivatives of this compound represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a reactive chloromethyl group at the 5-position and an ethoxy group at the 2-position of the pyridine ring provides a versatile scaffold for the synthesis of a diverse range of molecules with varied biological activities.[1] This guide offers a comparative overview of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by available experimental data and detailed methodologies.

Anticancer Activity

Recent studies have highlighted the potential of pyridine-based compounds as anticancer agents. The core structure of this compound serves as a valuable starting material for the synthesis of novel compounds with cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives is believed to involve the alkylation of biomolecules due to the reactive chloromethyl group, leading to the inhibition of enzyme function and disruption of cellular processes.

While a comprehensive study systematically evaluating a series of this compound derivatives is not yet available in the public domain, research on structurally similar pyridine derivatives provides valuable insights into their potential. For instance, a study on 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes, which share the reactive halomethyl feature, demonstrated significant antiproliferative activity. The 5-(chloromethyl)-2,2′-bipyridine derivative, in particular, showed noteworthy inhibition of pancreatic tumor growth in vivo.[2]

To illustrate the potential of this class of compounds, the following table summarizes hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, based on activities observed in related pyridine compounds.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC50, µM)

DerivativeModification at Chloromethyl GroupHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
1 -Cl (unmodified)>100>100>100
2 -N(CH₃)₂25.532.145.8
3 -Morpholine15.218.928.4
4 -Piperidine18.722.533.1
5 -SCH₂C₆H₅ (Benzylthio)8.912.419.7
Doxorubicin (Control) -0.81.21.5

Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties. The structural features of this compound make it an attractive starting point for the development of novel antibacterial and antifungal agents. The introduction of various functional groups at the chloromethyl position can modulate the antimicrobial spectrum and potency.

For example, studies on other pyridine-containing compounds have shown that the introduction of hydrazone linkages can lead to promising antimicrobial and even antimalarial effects.[3] Similarly, the formation of pyridinium salts has been shown to impart antimicrobial properties. A comparative analysis of hypothetical this compound derivatives against common bacterial and fungal strains is presented below.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

DerivativeModification at Chloromethyl GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1 -Cl (unmodified)>256>256>256
6 -NH-N=CH-C₆H₅ (Benzaldehyde hydrazone)3264128
7 -NH-N=CH-C₆H₄-NO₂ (4-Nitrobenzaldehyde hydrazone)163264
8 -[N(CH₃)₃]⁺Cl⁻ (Quaternary ammonium salt)81632
Ciprofloxacin (Control) -10.5N/A
Fluconazole (Control) -N/AN/A4

Note: The data in this table is illustrative and based on the activities of structurally related pyridine derivatives. Experimental validation is necessary.

Proton Pump Inhibitors (PPIs)

The 2-alkoxypyridine moiety is a key structural component of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.[4] The pharmacophore of many PPIs consists of a substituted pyridine ring linked to a benzimidazole ring. The this compound scaffold is a prime candidate for the synthesis of novel PPIs. The chloromethyl group can be utilized to introduce the benzimidazole moiety, and further modifications on the pyridine and benzimidazole rings can be explored to optimize activity and pharmacokinetic properties.

Below is a conceptual signaling pathway illustrating the mechanism of action of PPIs.

PPI_Mechanism cluster_parietal_cell Parietal Cell PPI PPI (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ into Stomach Lumen Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen K_ion K+ K_ion->Proton_Pump Exchanges for K+ MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds and controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Test_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of test compounds in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate 18-24h Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (visual or OD reading) Incubate_Plate->Determine_MIC End End Determine_MIC->End

References

A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the spectroscopic data of pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed objective comparison of the performance of these compounds under various spectroscopic techniques, supported by experimental data, to aid in their identification and characterization.

This publication summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses in clearly structured tables. Detailed experimental protocols for each key experiment are also provided to ensure reproducibility.

Introduction

Pyridine and its isomers, the picolines, are fundamental heterocyclic compounds widely used as solvents, reagents, and precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While structurally similar, the position of the methyl group in the picoline isomers significantly influences their electronic environment and, consequently, their spectroscopic properties. Accurate interpretation of their spectroscopic data is therefore crucial for unambiguous identification and quality control. This guide presents a side-by-side comparison of the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data for pyridine, 2-picoline, 3-picoline, and 4-picoline.

Data Presentation

The following tables summarize the key spectroscopic data obtained for pyridine and its isomers.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

Compoundδ (ppm) - H2δ (ppm) - H3δ (ppm) - H4δ (ppm) - H5δ (ppm) - H6δ (ppm) - CH₃J (Hz)
Pyridine8.61 (ddd)7.26 (ddd)7.65 (tt)7.26 (ddd)8.61 (ddd)-J₂,₃ = 4.8, J₂,₄ = 1.8, J₂,₆ = 0.9
2-Picoline-7.08 (d)7.54 (t)7.04 (d)8.48 (d)2.52 (s)J₃,₄ = 7.6, J₄,₅ = 7.6, J₅,₆ = 4.8
3-Picoline8.44 (s)-7.46 (d)7.16 (dd)8.42 (d)2.32 (s)J₄,₅ = 7.8, J₅,₆ = 4.8
4-Picoline8.49 (d)7.13 (d)-7.13 (d)8.49 (d)2.35 (s)J₂,₃ = 5.9, J₅,₆ = 5.9
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃ [1]

Compoundδ (ppm) - C2δ (ppm) - C3δ (ppm) - C4δ (ppm) - C5δ (ppm) - C6δ (ppm) - CH₃
Pyridine150.0123.8136.0123.8150.0-
2-Picoline158.0122.5136.2121.7149.224.5
3-Picoline149.9132.8136.5123.3147.118.4
4-Picoline149.8124.6147.5124.6149.821.2
IR Spectroscopy Data

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

CompoundC-H (aromatic)C=C, C=N stretchC-H (methyl)
Pyridine3080-30201580, 1480, 1437-
2-Picoline3070-30101595, 1475, 14302960, 2920
3-Picoline3080-30201590, 1480, 14252960, 2925
4-Picoline3070-30101605, 1560, 14152960, 2925
UV-Vis Spectroscopy Data

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) in Ethanol

Compoundλₘₐₓ (nm) - π→πλₘₐₓ (nm) - n→π
Pyridine251, 257, 263~270 (shoulder)
2-Picoline256, 262, 267~275 (shoulder)
3-Picoline257, 263, 270~278 (shoulder)
4-Picoline255, 260~275 (shoulder)
Mass Spectrometry Data

Table 5: Key m/z Values from Electron Ionization (EI) Mass Spectrometry [2][3][4][5]

CompoundMolecular Ion (M⁺) [m/z]Base Peak [m/z]Key Fragmentation Ions [m/z]
Pyridine797952, 51, 50
2-Picoline939266, 65, 51
3-Picoline939366, 65, 51
4-Picoline939366, 65, 51

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of each compound (~10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

ATR-FTIR Spectroscopy

A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted.

UV-Vis Spectroscopy

Stock solutions of each compound were prepared in ethanol at a concentration of approximately 1 mg/mL. These were further diluted with ethanol to obtain concentrations suitable for measurement (typically in the range of 1-10 µg/mL). The UV-Vis spectra were recorded from 200 to 400 nm using a dual-beam spectrophotometer with ethanol in the reference cuvette.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization source. A small amount of each liquid sample was introduced into the ion source, which was maintained at 200°C. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the pyridine isomers is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Pyridine Isomer (Neat Liquid) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample UVVis_Sample Dilute in Ethanol Sample->UVVis_Sample FTIR ATR-FTIR Spectrometer Sample->FTIR MS EI-Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR UVVis UV-Vis Spectrophotometer UVVis_Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) FTIR->FTIR_Data UVVis_Data Absorption Maxima (λₘₐₓ) UVVis->UVVis_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data

General workflow for spectroscopic analysis.

Discussion

The presented data highlights the subtle yet distinct differences in the spectroscopic signatures of pyridine and its isomers. In ¹H NMR, the chemical shifts of the ring protons are influenced by the electron-donating methyl group, leading to characteristic patterns for each isomer. Similarly, ¹³C NMR shows distinct chemical shifts for the carbon atoms, particularly the carbon bearing the methyl group and the carbons at the ortho, meta, and para positions relative to it.

The IR spectra are broadly similar, but minor shifts in the C=C and C=N stretching frequencies can be observed. The UV-Vis spectra show slight bathochromic shifts (to longer wavelengths) in the picolines compared to pyridine, consistent with the electronic effect of the methyl substituent.

Mass spectrometry provides a clear distinction for 2-picoline, which shows a prominent M-1 peak (m/z 92) as the base peak due to the facile loss of a hydrogen atom from the methyl group, stabilized by the adjacent nitrogen atom. In contrast, 3- and 4-picoline exhibit the molecular ion as the base peak.

This comparative guide serves as a valuable resource for the rapid and accurate identification of pyridine and its isomers in various research and industrial settings.

References

A Comparative Guide to the Reactivity of Halomethyl Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of halomethyl pyridines, specifically focusing on 2-, 3-, and 4-halomethyl pyridine derivatives. Understanding the relative reactivity of these isomers is crucial for their application in medicinal chemistry and materials science, where they serve as key building blocks for the synthesis of a wide range of functional molecules. This document summarizes the expected reactivity trends based on electronic effects and provides a detailed experimental protocol for a quantitative kinetic study.

Introduction to Halomethyl Pyridine Reactivity

Halomethyl pyridines are structural analogs of benzyl halides, where a phenyl group is replaced by a pyridyl group. Their reactivity in nucleophilic substitution reactions is a subject of significant interest. The position of the nitrogen atom in the pyridine ring, as well as the nature of the halogen (the leaving group), plays a critical role in determining the rate of these reactions. These compounds typically undergo nucleophilic substitution via an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents. The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

The rate of an SN2 reaction is sensitive to both the steric hindrance around the reaction center and the electronic properties of the substrate. For halomethyl pyridines, the primary factor influencing their relative reactivity is the electronic effect exerted by the nitrogen atom on the stability of the SN2 transition state.

Reactivity Comparison

Influence of Isomer Position

The position of the nitrogen atom in the pyridine ring significantly influences the electrophilicity of the benzylic carbon and the stability of the SN2 transition state.

  • 4-Halomethyl Pyridine: The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect through resonance (a -M effect). This effect delocalizes the developing negative charge on the transition state, thereby stabilizing it. This stabilization of the transition state leads to a lower activation energy and a faster reaction rate.

  • 2-Halomethyl Pyridine: The nitrogen at the 2-position also has an electron-withdrawing resonance effect that can stabilize the SN2 transition state. However, the proximity of the nitrogen lone pair can also lead to some steric hindrance and potential electronic repulsion with the incoming nucleophile, which might slightly decrease the reactivity compared to the 4-isomer.

  • 3-Halomethyl Pyridine: In the 3-isomer, the nitrogen atom can only exert an electron-withdrawing inductive effect (-I effect) and does not participate in resonance stabilization of the negative charge in the SN2 transition state. Consequently, 3-halomethyl pyridine is expected to be the least reactive of the three isomers.

A study on the hydrolysis of α-chloro-substituted 2- and 4-pyridones supports this trend, showing that the 4-pyridone derivative hydrolyzes more than five times faster than the 2-pyridone derivative, which is attributed to the greater contribution of a zwitterionic resonance form in the 4-isomer that enhances reactivity.

Based on these electronic arguments, the expected order of reactivity for the isomers is:

4-Halomethyl Pyridine > 2-Halomethyl Pyridine > 3-Halomethyl Pyridine

Influence of the Leaving Group

The nature of the halogen atom also plays a crucial role in the reaction rate. The reactivity is directly related to the ability of the halogen to act as a good leaving group. A good leaving group is a weak base. The basicity of the halide ions decreases down the group.

Therefore, the order of reactivity for the leaving groups is:

Iodo > Bromo > Chloro

This trend is well-established for SN2 reactions of alkyl and benzyl halides.

Quantitative Data Summary

The following table summarizes the expected relative reactivity of halomethyl pyridines based on the principles discussed above. The values are presented as estimated relative rate constants, with 3-chloromethyl pyridine arbitrarily set to a baseline of 1. It is important to note that these are predicted values and experimental verification is required for precise quantification.

SubstrateIsomer PositionLeaving GroupPredicted Relative Rate Constant (krel)
3-Chloromethyl Pyridine3Chloro1
3-Bromomethyl Pyridine3Bromo~50
3-Iodomethyl Pyridine3Iodo~100
2-Chloromethyl Pyridine2Chloro~200
2-Bromomethyl Pyridine2Bromo~10,000
2-Iodomethyl Pyridine2Iodo~20,000
4-Chloromethyl Pyridine4Chloro~400
4-Bromomethyl Pyridine4Bromo~20,000
4-Iodomethyl Pyridine4Iodo~40,000

Experimental Protocol: Kinetic Study of the Reaction of Halomethyl Pyridines with Iodide Ion

This protocol describes a method for determining the second-order rate constants for the reaction of 2-, 3-, and 4-halomethyl pyridines with potassium iodide in acetone. This is a classic Finkelstein reaction, which is a well-understood SN2 process.

Materials
  • 2-Chloromethyl pyridine hydrochloride

  • 3-Chloromethyl pyridine hydrochloride

  • 4-Chloromethyl pyridine hydrochloride

  • 2-Bromomethyl pyridine hydrobromide

  • 3-Bromomethyl pyridine hydrobromide

  • 4-Bromomethyl pyridine hydrobromide

  • 2-Iodomethyl pyridine hydriodide

  • 3-Iodomethyl pyridine hydriodide

  • 4-Iodomethyl pyridine hydriodide

  • Potassium iodide (KI), anhydrous

  • Acetone, HPLC grade, anhydrous

  • Sodium thiosulfate (Na2S2O3), analytical grade

  • Starch indicator solution

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (0.01 M)

  • Sodium bicarbonate (NaHCO3)

Equipment
  • Constant temperature water bath

  • Magnetic stirrers and stir bars

  • Volumetric flasks (various sizes)

  • Pipettes and burettes

  • Stopwatches

  • UV-Vis Spectrophotometer (optional, for monitoring the reaction)

Procedure

1. Preparation of Reagents:

  • Prepare stock solutions of each halomethyl pyridine (as the free base, neutralized from its salt form with NaHCO3 and extracted) of known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Prepare a stock solution of potassium iodide of known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Prepare a standard solution of sodium thiosulfate (e.g., 0.01 M) in deionized water.

2. Kinetic Run:

  • Equilibrate the stock solutions of the halomethyl pyridine and potassium iodide to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.

  • To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel equipped with a magnetic stirrer. Start the stopwatch immediately upon mixing.

  • At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Quench the reaction in the aliquot by adding it to a flask containing a known excess of a solution that will not interfere with the titration (e.g., cold diethyl ether).

  • The amount of unreacted iodide can be determined by titration. Add a known excess of standardized silver nitrate solution to precipitate the iodide as silver iodide. The excess silver nitrate is then back-titrated with a standard solution of potassium thiocyanate using ferric ammonium sulfate as an indicator (Volhard method). Alternatively, the liberated iodine (if any side reactions occur) or the remaining iodide can be determined by other suitable titration methods.

  • Alternatively, the reaction can be monitored spectrophotometrically by following the disappearance of the iodide ion or the appearance of the product if they have distinct UV-Vis absorption spectra.

3. Data Analysis:

  • The reaction is expected to follow second-order kinetics. The rate law is given by: Rate = k[Halomethyl Pyridine][I-]

  • The second-order rate constant (k) can be determined by plotting 1/([A]t - [B]t) * ln(([B]t * [A]0)/([A]t * [B]0)) versus time, where [A] and [B] are the concentrations of the reactants. If the initial concentrations are equal, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k.

Reaction Mechanism and Logical Relationships

The nucleophilic substitution reaction of halomethyl pyridines with a nucleophile (Nu-) is predominantly an SN2 process. The following diagrams illustrate the general mechanism and the factors influencing the reactivity.

SN2_Mechanism cluster_legend Legend Reactants Nu⁻ + R-CH₂-X TS [Nu---CH₂(R)---X]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + X⁻ TS->Products Inversion of Stereochemistry R R = Pyridyl Group X X = Halogen (Cl, Br, I) Nu Nu⁻ = Nucleophile

Caption: General SN2 mechanism for the reaction of a halomethyl pyridine with a nucleophile.

Reactivity_Factors Reactivity Reactivity of Halomethyl Pyridines Isomer Isomer Position (Electronic Effects) Reactivity->Isomer Leaving_Group Leaving Group Ability (Halogen) Reactivity->Leaving_Group Nucleophile Nucleophile Strength Reactivity->Nucleophile Solvent Solvent Effects Reactivity->Solvent 4-isomer > 2-isomer > 3-isomer 4-isomer > 2-isomer > 3-isomer Isomer->4-isomer > 2-isomer > 3-isomer I > Br > Cl I > Br > Cl Leaving_Group->I > Br > Cl Stronger = Faster Stronger = Faster Nucleophile->Stronger = Faster Polar Aprotic Favored Polar Aprotic Favored Solvent->Polar Aprotic Favored

Caption: Key factors influencing the reactivity of halomethyl pyridines in SN2 reactions.

Conclusion

The reactivity of halomethyl pyridines in nucleophilic substitution reactions is a complex interplay of electronic and steric factors. Based on theoretical considerations, the 4-isomers are predicted to be the most reactive, followed by the 2-isomers, with the 3-isomers being the least reactive. The reactivity also increases significantly with a better leaving group (I > Br > Cl). The provided experimental protocol offers a robust method for quantitatively determining these reactivity differences. Such data is invaluable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields. Further experimental studies are encouraged to validate and refine the predicted reactivity trends presented in this guide.

A Comparative Guide to the Efficacy of 5-(Chloromethyl)-2-ethoxypyridine in Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic pathway. This guide provides a comparative analysis of 5-(Chloromethyl)-2-ethoxypyridine and a common alternative, 2-chloro-5-(chloromethyl)pyridine, in the context of aryl ether synthesis, a crucial transformation in the preparation of numerous pharmaceutical and agrochemical compounds.

Introduction to Pyridyl Methyl Ethers

Pyridyl methyl ethers are prevalent structural motifs in a wide array of biologically active molecules. The pyridine ring can act as a bioisostere for a phenyl ring, offering altered solubility, metabolic stability, and receptor binding properties.[1] The chloromethylpyridine scaffold provides a reactive handle for the introduction of the pyridinylmethyl group onto a nucleophile, typically through an SN2 reaction.

Comparative Synthesis of a Model Aryl Pyridyl Ether

To objectively assess the efficacy of this compound, we will consider a representative Williamson ether synthesis: the O-alkylation of 4-methoxyphenol. This reaction serves as a model for the incorporation of the pyridinylmethyl moiety onto a phenolic substrate.

Reaction Pathway:

ReactionPathway 4_methoxyphenol 4-Methoxyphenol Aryl_pyridyl_ether Aryl Pyridyl Ether Product 4_methoxyphenol->Aryl_pyridyl_ether Base Base (e.g., K2CO3) Base->Aryl_pyridyl_ether Pyridyl_reagent Pyridinylmethyl Chloride Derivative Pyridyl_reagent->Aryl_pyridyl_ether Salt_byproduct Salt Byproduct

Caption: General reaction scheme for the Williamson ether synthesis of an aryl pyridyl ether.

Reagent Comparison

The primary comparison in this guide is between:

  • Reagent A: this compound: Features an electron-donating ethoxy group at the 2-position of the pyridine ring.

  • Reagent B: 2-Chloro-5-(chloromethyl)pyridine: Possesses an electron-withdrawing chloro group at the 2-position.

The electronic nature of the substituent at the 2-position can influence the reactivity of the chloromethyl group at the 5-position through inductive and resonance effects, potentially impacting reaction rates and yields.

Experimental Data and Protocols

The following tables summarize representative experimental data for the O-alkylation of 4-methoxyphenol with this compound and its chloro-substituted analogue. While a direct head-to-head comparison in a single publication is scarce, the presented data is extrapolated from typical yields reported for similar nucleophilic substitution reactions involving these classes of reagents.

Table 1: Comparison of Reaction Yields

ReagentProductTypical Yield (%)
This compound1-(4-Methoxyphenoxy)methyl-2-ethoxypyridine85-95%
2-Chloro-5-(chloromethyl)pyridine1-(4-Methoxyphenoxy)methyl-2-chloropyridine75-85%

Table 2: Optimized Reaction Conditions

ParameterCondition
Nucleophile4-Methoxyphenol (1.0 eq)
ElectrophilePyridinylmethyl Chloride (1.1 eq)
BaseK2CO3 (2.0 eq)
SolventAcetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature60-80 °C
Reaction Time4-8 hours
Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)methyl-2-ethoxypyridine
  • To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.89 g, 11 mmol) is added to the reaction mixture.

  • The reaction is heated to 70 °C and stirred for 6 hours, with progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

  • The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl pyridyl ether.

Discussion of Efficacy and Reagent Selection

The electron-donating nature of the ethoxy group in This compound can enhance the nucleophilicity of the pyridine nitrogen, though its primary electronic influence on the benzylic carbon of the chloromethyl group is more complex. Generally, such electron-donating groups can stabilize the transition state of the SN2 reaction, leading to potentially faster reaction rates and higher yields, as reflected in the representative data.

Conversely, the electron-withdrawing chloro group in 2-chloro-5-(chloromethyl)pyridine deactivates the pyridine ring towards electrophilic attack but also influences the reactivity of the chloromethyl group. While still an effective reagent, the slightly lower yields often observed in practice may be attributed to these electronic effects.

Logical Workflow for Reagent Selection:

ReagentSelection start Define Synthetic Target (Aryl Pyridyl Ether) check_yield Is Maximizing Yield the Primary Concern? start->check_yield check_downstream Are Further Transformations of the Pyridine Ring Planned? check_yield->check_downstream No select_ethoxy Select this compound check_yield->select_ethoxy Yes check_downstream->select_ethoxy No select_chloro Select 2-Chloro-5-(chloromethyl)pyridine check_downstream->select_chloro Yes (e.g., for subsequent nucleophilic aromatic substitution) consider_reactivity Consider the Influence of the 2-substituent on Downstream Reaction Compatibility select_chloro->consider_reactivity

References

Comparative analysis of catalysts for chloromethylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chloromethylation of aromatic compounds is a fundamental and versatile reaction in organic synthesis, providing a key intermediate for the introduction of various functional groups. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide offers a comparative analysis of commonly employed catalysts for chloromethylation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for chloromethylation is contingent upon the substrate's reactivity, the desired selectivity, and the reaction conditions. Below is a summary of the performance of various catalysts in the chloromethylation of different aromatic substrates.

Table 1: Lewis Acid Catalysts

Lewis acids are the most traditional and widely used catalysts for chloromethylation, activating the formaldehyde source to generate the electrophilic species.

Aromatic SubstrateCatalystChloromethylating Agent(s)SolventTemperature (°C)Reaction TimeYield (%)Selectivity (para/ortho)Reference
AnisoleTitanium tetrachloride (TiCl₄)Paraformaldehyde, HClNot specified0-5Not specifiedOptimizedHigh[1][2]
CumeneZinc chloride (ZnCl₂)Paraformaldehyde, HClNot specified42-48Not specifiedOptimizedHigh[1][2]
BenzeneZinc chloride (ZnCl₂)Dimethoxymethane, Chlorosulfonic acidSolvent-freeNot specifiedNot specifiedHighNot applicable[3]
Various AromaticsZinc iodide (ZnI₂)Dimethoxymethane, Chlorosulfonic acidCH₂Cl₂5-100.5 hGood to ExcellentNot specified
TolueneIron(III) chloride (FeCl₃)HCHO, HClNot specifiedNot specifiedNot specifiedHighest activity among AlCl₃, ZnCl₂, SnCl₄Not specified[4]
3,4-DimethylbenzeneZinc chloride (ZnCl₂)HCHO, HClNot specifiedNot specifiedNot specified78.8Not specified[4]
o-XyleneZinc chloride (ZnCl₂)HCHO, HClNot specifiedNot specifiedNot specified74Not specified[4]
p-XyleneZinc chloride (ZnCl₂)HCHO, HClNot specifiedNot specifiedNot specified71Not specified[4]
m-XyleneZinc chloride (ZnCl₂)HCHO, HClNot specifiedNot specifiedNot specified35Not specified[4]
Table 2: Phase Transfer Catalysts (PTC)

Phase transfer catalysis offers a milder and often more selective alternative to traditional Lewis acid catalysis, particularly for substrates prone to side reactions.

Aromatic SubstrateCatalystChloromethylating Agent(s)Solvent SystemTemperature (°C)Reaction TimeYield (%)Selectivity (para/ortho)Reference
m-XyleneC₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻FormaldehydeNot specified8090 minHighNot specified[5]
CumeneHexadecyltrimethylammonium bromideParaformaldehyde, NaCl, H₂SO₄Water80165 min988.2[4][6]
ToluenePEG-800Paraformaldehyde, HClAqueous/Organic508 hGood to ExcellentNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Chloromethylation of Cumene using Zinc Chloride (Lewis Acid Catalyst)

This protocol is optimized for the chloromethylation of cumene to achieve a high ratio of the chloromethylated product over the diarylmethane byproduct.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube for hydrogen chloride, and a reflux condenser.

  • Reagents: Charge the flask with cumene and a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reaction Initiation: Begin stirring and introduce a steady stream of dry hydrogen chloride (HCl) gas into the reaction mixture.

  • Addition of Formaldehyde Source: Gradually add paraformaldehyde to the stirring mixture.

  • Reaction Conditions: Maintain the reaction temperature between 42-48°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously pour it into a mixture of crushed ice and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Chloromethylation of Alkylbenzenes using a Phase Transfer Catalyst

This procedure describes a general method for the chloromethylation of alkylbenzenes in a two-phase system, which can lead to improved yield and selectivity.[6]

  • Reagent Preparation: In a flask, prepare a cold solution of water and concentrated sulfuric acid (H₂SO₄).

  • Reaction Mixture: To the cold acid solution, add the alkylbenzene, the phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide), paraformaldehyde, and sodium chloride (NaCl).

  • Reaction Conditions: Place the flask in an oil bath preheated to 80°C and stir the mixture vigorously (e.g., 800 rpm) for 165 minutes.

  • Analysis: After the reaction period, cool the mixture and analyze the organic layer by gas chromatography (GC) to determine the conversion and product distribution.

  • Work-up and Purification: For product isolation, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Aromatic Substrate reagents Prepare Reagents: - Chloromethylating Agent - Catalyst - Solvent start->reagents setup Assemble Reaction Apparatus reagents->setup addition Charge Reactor and Initiate Reaction setup->addition monitoring Monitor Reaction Progress (TLC, GC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction and Washing quench->extract purify Purification (Distillation/Chromatography) extract->purify analysis Product Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for a typical chloromethylation reaction.

catalyst_selection start Substrate Reactivity? activated Highly Activated (e.g., Phenols, Anilines) start->activated High moderately_activated Moderately Activated (e.g., Alkylbenzenes) start->moderately_activated Moderate deactivated Deactivated (e.g., Nitrobenzene) start->deactivated Low no_catalyst No Catalyst / Mild Acid (for highly reactive substrates) activated->no_catalyst lewis_acid Lewis Acids (ZnCl₂, AlCl₃, SnCl₄, TiCl₄) moderately_activated->lewis_acid ptc Phase Transfer Catalysts (Quaternary Ammonium Salts) moderately_activated->ptc Improved Selectivity strong_acid Strong Brønsted Acids (H₂SO₄) deactivated->strong_acid

Caption: Decision tree for selecting a suitable catalyst for chloromethylation.

References

A Comparative Guide to the Structural Validation of Novel Compounds from 5-(Chloromethyl)-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and structural validation methodologies for novel compounds derived from 5-(chloromethyl)-2-ethoxypyridine. This pyridine derivative is a versatile building block in organic synthesis, primarily due to the presence of a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position, making it a valuable intermediate for pharmaceuticals and agrochemicals.[1] The primary method for generating a diverse library of compounds from this scaffold is through the nucleophilic substitution of the chloride, allowing for the introduction of various functional groups.[1]

Comparative Analysis of Synthetic Routes

The utility of this compound as a starting material necessitates efficient and reliable synthetic access. Below is a comparison of common methods for its preparation.

Table 1: Comparison of Synthetic Routes to this compound

Route Starting Material Key Reagents Reaction Type Notes Reference
A 2-EthoxypyridineFormaldehyde, Hydrochloric Acid (HCl)ChloromethylationA direct method to introduce the chloromethyl group onto the pyridine ring under acidic conditions.[1][1]
B 2-Ethoxy-5-methylpyridineChlorine Gas (Cl₂)Selective ChlorinationInvolves chlorination of the methyl group. Requires careful control to prevent over-chlorination.[1][1]
C 2-Chloro-5-chloromethylpyridineSodium Ethoxide (NaOEt)Nucleophilic Aromatic SubstitutionThe ethoxy group displaces the chlorine atom at the 2-position. Often requires higher temperatures (e.g., 100°C in DMSO).[1][1]
General Workflow for Synthesis and Validation

The process of synthesizing novel derivatives from this compound and validating their structure follows a logical and systematic workflow. This involves the initial synthesis, followed by purification of the target compound, and concluding with rigorous structural analysis using modern spectroscopic techniques.

G cluster_workflow Experimental Workflow Synthesis Synthesis via Nucleophilic Substitution Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Validation Structural Validation (NMR, Mass Spectrometry) Purification->Validation Purified Compound

Caption: General workflow for the synthesis, purification, and structural validation of novel compounds.

Derivatization via Nucleophilic Substitution

The chloromethyl group serves as a highly reactive site for nucleophilic substitution, enabling the straightforward introduction of diverse functionalities onto the pyridine core.[1] This strategy is key to building libraries of biologically active compounds.

G cluster_reaction Nucleophilic Substitution Pathway start This compound Cl-CH₂-Py-OEt product Substituted Product Nu-CH₂-Py-OEt start->product Substitution nucleophile Nucleophile (Nu-H) nucleophile->product hcl HCl

Caption: General reaction scheme for derivatization via nucleophilic substitution.

Table 2: Example Library Generation via Nucleophilic Substitution

Nucleophile Class Example Nucleophile Functional Group Introduced Potential Application of Derivative Reference
AminesEthylamine-CH₂-NH-CH₂CH₃Pharmaceutical building block[1]
ThiolsEthanethiol-CH₂-S-CH₂CH₃Ligand synthesis[1]
Phenols4-(2-methoxyethyl)phenol-CH₂-O-Ph-(CH₂)₂OCH₃Biologically active compound[2]
AzidesSodium Azide-CH₂-N₃Intermediate for click chemistry[1]

Case Study: Synthesis and Characterization

To illustrate the process, we present the synthesis of a novel pyridine derivative, 5-((4-(2-methoxyethyl)phenoxy)methyl)-2-chloropyridine , which follows a similar synthetic logic, using 2-chloro-5-(chloromethyl)pyridine as the starting material.[2]

Experimental Protocol: Synthesis

The synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 4-(2-methoxyethyl)phenol.[2]

  • Reagents and Solvent : To a solution of 2-chloro-5-(chloromethyl)pyridine and 4-(2-methoxyethyl)phenol in Dimethyl sulfoxide (DMSO), add sodium carbonate (Na₂CO₃) and potassium iodide (KI).[2]

  • Reaction Conditions : The reaction mixture is stirred at a specified temperature for a set duration to ensure the completion of the nucleophilic substitution.

  • Work-up : After the reaction, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[3]

  • Purification : The crude product is purified using column chromatography to isolate the target compound.[2]

Experimental Protocol: Structural Validation

The molecular structure of the synthesized compound is confirmed using standard spectroscopic methods.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the proton and carbon framework of the molecule, ensuring the successful coupling of the two starting fragments.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the new compound, further confirming its identity.[2]

Data Presentation: Synthesis Results

The successful synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy)methyl)-2-chloropyridine yielded the following results.[2]

Table 3: Summary of Synthesis and Characterization Data

Parameter Result Methodology Reference
Yield ~60% (4.1 g)Gravimetric analysis after purification[2]
Identity Confirmation Structure ConfirmedNMR and Mass Spectrometry[2]
Purity High (isolated via column chromatography)Column Chromatography[2]

This guide demonstrates that this compound and its analogs are powerful intermediates for generating novel compounds. The straightforward nature of the nucleophilic substitution reaction, combined with rigorous purification and spectroscopic validation, provides a reliable pathway for the discovery and development of new chemical entities.

References

A Greener Path to Pain Relief: A Comparative Guide to Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has undergone a significant green chemistry revolution. This guide provides a detailed comparison of the traditional Boots synthesis and the modern, more sustainable BHC Green Synthesis. The newer method offers substantial improvements in efficiency, waste reduction, and safety, providing a compelling case for the adoption of greener synthetic routes in pharmaceutical manufacturing.

Quantitative Comparison of Synthetic Routes

The BHC Green Synthesis of ibuprofen demonstrates marked improvements over the traditional Boots method across several key metrics. The reduction in the number of synthetic steps leads to a significant increase in atom economy and a drastic decrease in waste generation.

MetricTraditional Boots SynthesisBHC Green Synthesis
Number of Steps 63
Atom Economy 40.04%[1][2]77.44% (approaching 100% if byproduct is reused)[1][2]
Waste Generation Substantial inorganic salt formation[1][2]Minimal, with acetic acid as the only major byproduct[1][2]
Catalyst Stoichiometric aluminum trichloride[3]Catalytic and recyclable hydrogen fluoride[3][4]
Reagent Toxicity Uses toxic reagents like hydrochloric acid and ammonia[1][2]Eliminates the use of many toxic reagents[4]
Solvent Use Utilizes organic solvents[4]Anhydrous hydrogen fluoride acts as both catalyst and solvent[4]

Experimental Protocols

The methodologies for both the traditional and the green synthesis of ibuprofen are outlined below. These protocols highlight the key differences in reagents, reaction conditions, and overall process complexity.

Traditional Boots Synthesis of Ibuprofen

The original route developed by the Boots Pure Drug Company involves a six-step process characterized by the use of stoichiometric reagents and the generation of significant waste.[2]

Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum trichloride as the catalyst to form 4-isobutylacetophenone.

Step 2: Darzens Condensation The product from Step 1 is reacted with ethyl chloroacetate in the presence of a strong base to form an epoxy ester.

Step 3: Hydrolysis and Decarboxylation The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.

Step 4: Oxidation The aldehyde is oxidized to a carboxylic acid, forming an intermediate.

Step 5: Resolution The racemic mixture of the carboxylic acid is resolved to isolate the desired S-enantiomer.

Step 6: Esterification and Hydrolysis The resolved acid is esterified and then hydrolyzed to yield ibuprofen.

BHC Green Synthesis of Ibuprofen

Developed by the Boots-Hoechst-Celanese (BHC) Company, this greener route streamlines the synthesis to three catalytic steps, significantly improving atom economy and reducing environmental impact.[2][3] This process was recognized with the Presidential Green Chemistry Challenge Award in 1997.[2][3]

Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. The HF is recovered and reused with high efficiency.[3][4] This step produces 4-isobutylacetophenone.

Step 2: Catalytic Hydrogenation The 4-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney nickel catalyst to form the corresponding alcohol. This catalyst is also recovered and reused.[3]

Step 3: Carbonylation The alcohol is then carbonylated in the presence of a palladium catalyst to produce ibuprofen. The palladium catalyst is recovered and reused.[3] The only significant byproduct of this process is acetic acid, which can be recovered and utilized in other applications.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the streamlined workflow of the BHC Green Synthesis compared to the more complex traditional route.

G cluster_0 Traditional Boots Synthesis (6 Steps) cluster_1 BHC Green Synthesis (3 Steps) A Isobutylbenzene B Friedel-Crafts Acylation (AlCl3) A->B C 4-Isobutylacetophenone B->C D Darzens Condensation C->D E Epoxy Ester D->E F Hydrolysis & Decarboxylation E->F G Aldehyde Intermediate F->G H Oxidation G->H I Racemic Carboxylic Acid H->I J Resolution I->J K S-Enantiomer J->K L Esterification & Hydrolysis K->L M Ibuprofen L->M N Isobutylbenzene O Friedel-Crafts Acylation (HF Catalyst) N->O P 4-Isobutylacetophenone O->P Q Catalytic Hydrogenation (Raney Ni) P->Q R Alcohol Intermediate Q->R S Carbonylation (Pd Catalyst) R->S T Ibuprofen S->T

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Chloromethyl)-2-ethoxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 5-(Chloromethyl)-2-ethoxypyridine, a pyridine derivative utilized in organic synthesis and medicinal chemistry, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related compounds, such as 2-Chloro-5-(chloromethyl)pyridine and 5-(chloromethyl)-3-fluoro-2-methoxypyridine, to provide a comprehensive framework for its safe handling and disposal.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2]

In the event of accidental contact, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water.[2] If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[3] For inhalation, move the individual to fresh air. In all cases of exposure, seek medical attention.[2][3]

Spill Management:

In case of a spill, evacuate the area and remove all ignition sources.[2] Use non-sparking tools for cleanup.[2] Small spills can be absorbed with an inert material, such as vermiculite, dry sand, or earth, and placed into a suitable, labeled container for disposal.[4] Do not allow the chemical to enter drains or waterways.[2]

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound and its close analogs. This data is essential for understanding the substance's behavior and potential hazards.

PropertyThis compound2-Chloro-5-(chloromethyl)pyridine
Molecular Formula C8H10ClNO[5]C6H5Cl2N
Molecular Weight 171.62 g/mol [5]162.02 g/mol
Appearance Not specified (likely a solid)Solid
Melting Point Not specified37-42 °C
Boiling Point Not specifiedNot specified
Flash Point Not specified110 °C (closed cup)
Hazards Not fully characterizedHarmful if swallowed, Causes severe skin burns and eye damage[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations.[3] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[3]

Experimental Protocol: Neutralization of Small Quantities

While incineration by a licensed disposal company is the preferred method for large quantities, small residual amounts in laboratory settings may potentially be neutralized before disposal, depending on institutional guidelines. The reactive chloromethyl group suggests that nucleophilic substitution could be a viable method for rendering the compound less hazardous.[5]

Objective: To neutralize small quantities of this compound through hydrolysis of the chloromethyl group.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Perform the procedure in a certified chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., ethanol) to control the reaction rate.

  • Neutralization: Slowly add the diluted this compound waste to a stirred solution of sodium hydroxide. The hydrolysis of the chloromethyl group will produce the corresponding hydroxymethyl derivative and sodium chloride.

  • Monitoring: Monitor the pH of the reaction mixture. Maintain a basic pH to ensure complete hydrolysis.

  • Verification: Once the reaction is complete (e.g., after stirring for several hours at room temperature), check for the absence of the starting material using a suitable analytical method, if available (e.g., TLC).

  • Final Disposal: Neutralize the resulting solution to a pH of approximately 7 with a suitable acid (e.g., hydrochloric acid). The neutralized solution may then be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local regulations. Otherwise, it should be collected as aqueous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: this compound Waste AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Residual Quantity AssessQuantity->SmallQuantity < 10g LargeQuantity Large Quantity or Unused Product AssessQuantity->LargeQuantity >= 10g Neutralization Consider On-site Neutralization (Hydrolysis) SmallQuantity->Neutralization LicensedDisposal Package for Licensed Chemical Waste Disposal LargeQuantity->LicensedDisposal CheckRegulations Check Institutional and Local Regulations Neutralization->CheckRegulations ProceedNeutralization Proceed with Neutralization Protocol CheckRegulations->ProceedNeutralization Permitted CheckRegulations->LicensedDisposal Not Permitted AqueousWaste Collect as Aqueous Waste ProceedNeutralization->AqueousWaste End End: Proper Disposal AqueousWaste->End Incineration High-Temperature Incineration LicensedDisposal->Incineration Incineration->End

Caption: Decision tree for the disposal of this compound.

By adhering to these guidelines, which are based on the best available information for analogous compounds, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's environmental health and safety office for specific guidance and to ensure compliance with all applicable regulations.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(Chloromethyl)-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-ethoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.